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Molybdenum nitride (MoN)

Cat. No.: B1676694
CAS No.: 12033-19-1
M. Wt: 110 g/mol
InChI Key: YCDGOIXWRTXVSD-UHFFFAOYSA-N
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Description

Molybdenum Nitride (MoN) is a refractory transition metal nitride recognized for its exceptional combination of metallic, covalent, and ionic bonding, leading to a unique profile of physicochemical properties valuable for advanced research . It exhibits high mechanical hardness, with values for certain phases reaching up to ~33 GPa, good thermal stability, and high electrical conductivity . Researchers are particularly interested in its various crystalline phases, including the cubic γ-Mo₂N, tetragonal β-Mo₂N, and hexagonal δ-MoN, each offering distinct structural characteristics and properties . Key Crystal Phases and Structures: - γ-Mo₂N : A cubic phase (Fm 3 m space group) with a face-centered cubic array of Mo atoms and nitrogen atoms randomly occupying half of the octahedral interstices . - δ-MoN : A hexagonal phase (WC-type or NiAs-type structure) known for its predicted high hardness and incompressibility, making it a candidate for ultra-hard coatings . Primary Research Applications: - Catalysis : Molybdenum nitride exhibits noble metal-like catalytic behavior, making it a promising, cost-effective catalyst for critical reactions such as hydrodesulfurization (HDS), hydrodeoxygenation (HDO) in petroleum and bio-oil refining, and ammonia synthesis . Its activity is often associated with nitrogen-vacant sites on the surface . - Electrocatalysis : Nanosheets of MoN have demonstrated efficient electrocatalytic activity for the hydrogen evolution reaction (HER), with surface Mo atoms identified as active sites . - Hard Coatings : Due to their high hardness and wear resistance, MoN films are applied as protective coatings on tools to resist abrasion and corrosion . - Advanced Materials : MoN is used in functional applications such as surface-enhanced Raman scattering (SERS) substrates and diffusion barriers in electronic devices . Novel synthesis methods now enable the production of ultrathin, high-surface-area nanosheets at lower temperatures . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula MoN2 B1676694 Molybdenum nitride (MoN) CAS No. 12033-19-1

Properties

IUPAC Name

azanylidynemolybdenum
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InChI

InChI=1S/Mo.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBUGPUPKAGMDK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

N#[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

MoN
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DSSTOX Substance ID

DTXSID1065182
Record name Molybdenum nitride (MoN)
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Molecular Weight

109.96 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

97953-19-0, 12033-19-1, 12033-31-7
Record name Molybdenum nitride (Mo4N)
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Record name Molybdenum nitride (MoN)
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Synthesis Methodologies for Molybdenum Nitride Materials

Bulk Synthesis of Molybdenum Nitride Phases

The synthesis of bulk molybdenum nitride involves high-temperature reactions between a molybdenum precursor and a nitrogen source. The resulting phase of the molybdenum nitride is highly dependent on the specific synthesis conditions, including temperature, pressure, and the nature of the reactants.

Temperature-Programmed Nitridation/Ammonolysis Approaches

Temperature-programmed nitridation, often referred to as ammonolysis when ammonia (B1221849) is used as the nitrogen source, is a widely employed method for synthesizing molybdenum nitride powders. This technique involves heating a precursor material in a controlled atmosphere containing nitrogen species, typically ammonia or a mixture of nitrogen and hydrogen gas.

The choice of precursor material significantly influences the properties of the final molybdenum nitride product. Molybdenum oxides, such as molybdenum trioxide (MoO₃) and molybdenum dioxide (MoO₂), are common starting materials. The ammonolysis of MoO₃ is a well-established route for producing high-surface-area γ-Mo₂N. nih.gov The reaction pathway for the nitridation of α-MoO₃ is complex and dependent on heating conditions, with the formation of intermediate species like molybdenum oxynitrides (MoOxN1-x) and MoO₂. mdpi.commdpi.com The complete conversion of MoO₂ to γ-Mo₂N generally requires temperatures higher than 657°C. mdpi.com

Studies have shown that the phase of the final product can be influenced by the precursor. For instance, the phase fraction of the hexagonal δ-MoN phase was found to increase when using MoO₂ as a precursor compared to MoO₃. nih.gov A scalable method for synthesizing ultrathin two-dimensional MoN has been reported through the ammonolysis of 2D molybdenum dioxide. rsc.org

While less common, molybdenum sulfides have also been explored as precursors for molybdenum nitride synthesis.

Table 1: Influence of Molybdenum Oxide Precursor on Molybdenum Nitride Phase at 700°C

PrecursorResulting Molybdenum Nitride PhasesReference
Molybdenum Trioxide (MoO₃)γ-Mo₂N, δ-MoN nih.gov
Molybdenum Dioxide (MoO₂)Primarily δ-MoN nih.gov
Molybdic Acid (H₂MoO₄)γ-Mo₂N, δ-MoN nih.gov

The composition of the reactive gas atmosphere plays a critical role in determining the phase of the molybdenum nitride formed. Ammonia (NH₃) is a common nitriding agent due to its lower decomposition temperature compared to dinitrogen (N₂). The use of pure ammonia at temperatures around 700°C can lead to the formation of γ-Mo₂N. mdpi.com The synthesis of δ-MoN can be achieved in an NH₃ gas stream at 1078 K, though it requires an extended reaction time of 60 hours. mdpi.com

Gas mixtures of hydrogen (H₂) and nitrogen (N₂) are also utilized in the synthesis of molybdenum nitrides. A 3:1 H₂/N₂ gas mixture is often employed. gla.ac.uk This mixture can be used to prepare β-Mo₂N at a temperature of 973 K. mdpi.com The presence of hydrogen can facilitate the reduction of molybdenum precursors, which is a key step in the nitridation process. The specific phase obtained, whether it be γ-Mo₂N or β-Mo₂N, can be controlled by adjusting the synthesis conditions when using H₂/N₂ mixtures. mdpi.com The reactivity of the lattice nitrogen in the resulting nitride materials has been shown to be influenced by subsequent treatment with these gas mixtures at various temperatures. gla.ac.uk

Table 2: Effect of Gas Mixture on Molybdenum Nitride Phase Synthesis

Gas MixtureTemperatureResulting PhaseReference
NH₃1078 Kγ-Mo₂N mdpi.com
NH₃1078 K (60 h)δ-MoN mdpi.com
H₂/N₂973 Kβ-Mo₂N mdpi.com
H₂/N₂ (3:1)VariousTernary Molybdenum Nitrides gla.ac.uk

High-Pressure Synthesis of Molybdenum Nitride Phases

High-pressure, high-temperature (HPHT) techniques offer a pathway to synthesize novel and often metastable phases of molybdenum nitride that are inaccessible under ambient pressure conditions. These methods can overcome the kinetic and thermodynamic barriers associated with the high stability of the nitrogen triple bond. osti.gov

While direct solid-state ion-exchange reactions for the synthesis of molybdenum nitrides are not extensively documented in the provided context, the concept of nitrogen mobility and exchange within a solid lattice is relevant. Studies on cobalt molybdenum nitrides have demonstrated that lattice nitrogen can be exchanged with gas-phase dinitrogen, indicating a degree of mobility of nitrogen within the solid structure. acs.org This suggests the potential for solid-state routes to nitrogen-rich phases, although further research is needed to establish specific ion-exchange synthesis protocols.

The application of high pressure and high temperature has been successful in producing various molybdenum nitride phases. For instance, stoichiometric and highly crystalline δ-MoN, which is a superconductor, has been synthesized via an in situ nitridation reaction at a pressure of 10 GPa and a temperature of 1300 K. acs.org In this method, a nitrogen source is placed in a separate layer within the high-pressure cell, allowing for the nitridation of a Mo₂N precursor. acs.org

Other high-pressure studies have synthesized a range of Mo-Nb nitrides at 2.5 GPa and temperatures of 1600 °C or 2200 °C. rsc.org Furthermore, a novel high-pressure phase, Mo₃N₅, was synthesized at pressures above 45 GPa through the direct reaction of molybdenum with nitrogen in a laser-heated diamond anvil cell. rsc.org High-pressure synthesis is a critical tool for exploring new materials and has been used to produce a variety of inorganic compounds, including nitrides with unique properties. chinesechemsoc.orgnih.gov

Table 3: High-Pressure Synthesis Conditions for Molybdenum Nitride Phases

Molybdenum Nitride PhasePressureTemperatureSynthesis MethodReference
δ-MoN10 GPa1300 KIn situ nitridation of Mo₂N acs.org
δ-(Mo,Nb)N2.5 GPa1600 °CHigh pressure–high temperature rsc.org
Mo₃N₅>45 GPaHighLaser-heated diamond anvil cell rsc.org

Solvothermal and Hydrothermal Synthesis Routes for Molybdenum Nitrides

Solvothermal and hydrothermal methods are effective for synthesizing molybdenum nitride nanomaterials. These techniques involve chemical reactions in a closed system, such as an autoclave, at elevated temperatures and pressures. The primary distinction between the two is the solvent used; hydrothermal synthesis specifically employs water, while solvothermal synthesis can use a range of non-aqueous organic solvents. rsc.orgresearchgate.net

These methods offer several advantages, including the ability to control the size, shape, and crystallinity of the resulting nanoparticles by adjusting reaction parameters like temperature, pressure, time, and precursor concentration. For instance, the synthesis of molybdenum disulfide (MoS2), a related transition metal compound, via these routes has produced a variety of morphologies, including nanosheets, nanotubes, nanorods, nanowires, and nanoflowers. rsc.org

In a typical process, a molybdenum precursor, such as molybdenum oxide (MoO3) or ammonium (B1175870) molybdate (B1676688), is dissolved in the chosen solvent along with a nitrogen source, often ammonia or a nitrogen-containing organic molecule. The mixture is then heated in a sealed vessel, where the increased temperature and pressure facilitate the reaction and crystallization of molybdenum nitride. The resulting product is then collected, washed, and dried.

Synthesis of Molybdenum Nitride Thin Films and Nanostructures

The deposition of thin films and the creation of nanostructured molybdenum nitride are crucial for applications in electronics, coatings, and catalysis. Several advanced techniques have been developed to achieve precise control over the film thickness, composition, and microstructure.

Chemical Vapor Deposition (CVD) and its variant, Metal-Organic Chemical Vapor Deposition (MOCVD), are widely used for producing high-quality molybdenum nitride thin films. wikipedia.orgyoutube.com These processes involve the reaction of volatile precursor gases on a heated substrate surface, leading to the deposition of a solid film. youtube.com MOCVD, in particular, utilizes metal-organic compounds as precursors, which allows for deposition at lower temperatures compared to traditional CVD. youtube.com

The properties of the deposited films, such as composition and crystallinity, are highly dependent on the deposition parameters, including substrate temperature, precursor flow rates, and the presence of reactive gases like ammonia. mdpi.comaip.org For example, molybdenum nitride films deposited at temperatures below 773 K are often amorphous, while those deposited at higher temperatures tend to be crystalline. mdpi.com

The use of single-source precursors (SSPs) in CVD and MOCVD simplifies the deposition process by incorporating both the metal and the nitrogen source in a single molecule. This approach can offer better control over the stoichiometry of the resulting film and potentially lower deposition temperatures.

Several metal-organic compounds have been investigated as SSPs for molybdenum nitride deposition. For instance, bis(tert-butylimido)-bis(dimethylamido)molybdenum(VI) has been used to prepare molybdenum carbonitride (MoCxNy) films. aip.orgchemrxiv.org Another example is the 1,4-di-tert-butyl-1,3-diazabutadiene adduct of bis(tert-butylimido)dichloro-molybdenum(VI), which has been used for the CVD of molybdenum nitride films at temperatures as low as 400 °C, resulting in a mixture of Mo2N and MoN phases with minimal carbon contamination. aip.orgchemrxiv.orgresearchgate.net The choice of precursor and the addition of co-reagents like ammonia can significantly influence the final composition of the film, with the addition of ammonia generally increasing the nitrogen content and leading to the formation of phases like γ-Mo2N. mdpi.com

Key Parameters in Molybdenum Nitride CVD/MOCVD
PrecursorDeposition Temperature (°C)Resulting PhasesKey Findings
(tBuN)2MoCl2⋅dad350–600Mo2N, MoNLow-temperature deposition (400 °C) with a growth rate of 55 nm/h and minimal carbon contamination. aip.orgchemrxiv.org
Mo(N(CH3)2)4 and NH3473–673 KAmorphousN/Mo ratio of 1.4–1.5. mdpi.com
Mo(CO)6 and NH3150–300MoCxNyComposition varies with NH3 pressure and substrate temperature. aip.org

Sputtering is a physical vapor deposition (PVD) technique widely used for depositing thin films of various materials, including molybdenum nitride. mdpi.com The process involves bombarding a target material (in this case, molybdenum) with high-energy ions, typically from an inert gas like argon, in a vacuum chamber. This causes atoms from the target to be ejected, or "sputtered," and subsequently deposit onto a substrate. molybdenum-sputtering-target.com

Reactive magnetron sputtering is a common variation used to deposit compound films like molybdenum nitride. mdpi.com In this process, a reactive gas, such as nitrogen, is introduced into the chamber along with the inert gas. The sputtered molybdenum atoms react with the nitrogen gas to form molybdenum nitride on the substrate. mdpi.comvaccoat.com The properties of the resulting film, including its stoichiometry and crystallinity, can be controlled by adjusting parameters such as the nitrogen partial pressure, total gas pressure, and substrate temperature. mdpi.comcambridge.org For instance, the crystallinity of Mo-N thin films has been observed to decrease as the total sputtering gas pressure increases. cambridge.org

Magnetron sputtering offers several advantages, including the ability to deposit films over large areas with good uniformity and at high deposition rates. youtube.com This technique is used to produce molybdenum nitride coatings for a variety of applications, such as hard and wear-resistant layers and diffusion barriers in microelectronics. cambridge.orgmdpi.com

Influence of Sputtering Parameters on Molybdenum Nitride Film Properties
ParameterEffect on Film PropertiesReference
Nitrogen Partial PressureAffects stoichiometry (N/Mo ratio) and crystal structure (e.g., transition from γ-Mo2N to δ-MoN). mdpi.com mdpi.com
Total Sputtering Gas PressureHigher pressure can lead to amorphous films due to lower adatom mobility. cambridge.org cambridge.org
Substrate TemperatureInfluences crystallinity and grain size. mdpi.comluvenahuo.com mdpi.comluvenahuo.com
Sputtering PowerAffects deposition rate and can influence film stress. mdpi.com mdpi.com

Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for precise, conformal coating of substrates with atomic-level thickness control. acs.orgacs.orgresearchgate.netresearchgate.net The ALD process is based on sequential, self-limiting surface reactions. In a typical ALD cycle for molybdenum nitride, a precursor containing molybdenum (e.g., molybdenum pentachloride or molybdenum hexacarbonyl) is pulsed into the reactor and chemisorbs onto the substrate surface. acs.orgresearchgate.netresearchgate.net After purging the excess precursor, a second precursor containing nitrogen (e.g., ammonia) is introduced, which reacts with the adsorbed molybdenum-containing layer to form a thin layer of molybdenum nitride. acs.orgacs.orgresearchgate.netresearchgate.net This cycle is repeated to build up the film to the desired thickness.

The self-limiting nature of the surface reactions in ALD ensures that the growth per cycle is constant over a specific temperature range, known as the "ALD window". acs.orgacs.org For example, a saturated growth rate of 2 Å/cycle at 170 °C has been reported for the ALD of molybdenum nitride using molybdenum hexacarbonyl and ammonia. acs.org The resulting films are often amorphous as-deposited but can be crystallized into phases like hexagonal-MoN through post-deposition annealing. acs.org ALD is particularly advantageous for applications requiring highly conformal coatings on complex, three-dimensional structures, such as in microelectronics. researchgate.netresearchgate.net

A scalable method for producing two-dimensional (2D) molybdenum nitride (MoN) nanosheets involves a salt-templated synthesis approach. acs.orgnih.govresearchgate.net This technique utilizes the reduction of 2D hexagonal oxides in the presence of a salt template, followed by nitridation in an ammonia atmosphere. acs.orgnih.gov The salt, such as sodium chloride (NaCl), acts as a template, guiding the growth of the 2D nitride structure. researchgate.net

The process typically involves the following steps:

Preparation of a 2D metal oxide precursor, such as hexagonal molybdenum trioxide (h-MoO3), often in the presence of the salt to form an oxide-salt composite. researchgate.net

The composite is then subjected to a high-temperature treatment in a reducing atmosphere containing ammonia. This step facilitates the reduction of the oxide and the subsequent nitridation to form 2D MoN nanosheets within the salt matrix.

Finally, the salt template is removed by washing with a suitable solvent, typically deionized water, to yield the exfoliated 2D MoN nanosheets. researchgate.net

This method has been shown to be effective for the high-yield synthesis of MoN nanosheets with subnanometer thickness. acs.orgnih.gov The resulting 2D MoN exhibits metallic properties and has shown promise in applications such as energy storage. acs.orgnih.gov

Solution-Based Methods for Molybdenum Nitride Nanostructures

Solution-based methods offer versatile routes to molybdenum nitride nanostructures by providing excellent control over reaction parameters at a molecular level. These "wet chemistry" techniques typically involve the dissolution of molybdenum precursors in a solvent, followed by a chemical transformation to form the nitride phase, often with subsequent thermal treatment.

One prominent approach is the "urea glass" route, a simple and inexpensive method for synthesizing Mo₂N nanoparticles. rsc.orgbohrium.com In this process, a molybdenum precursor like molybdenum(V) chloride (MoCl₅) is dissolved in an alcohol, and urea (B33335) is added to form a polymeric, glassy phase. hw.ac.uk This glass acts as a starting product which, upon heating under a nitrogen atmosphere, yields molybdenum nitride. rsc.orghw.ac.uk Urea plays a dual role, serving as both the nitrogen source and a stabilizing agent that aids in the dispersion of the resulting nanoparticles. rsc.orgbohrium.com The molar ratio of the metal precursor to urea is a critical parameter that can be adjusted to selectively synthesize either molybdenum nitride or molybdenum carbide. rsc.orghw.ac.uk

Another significant solution-based strategy involves the precipitation of inorganic-organic hybrid precursors, followed by pyrolysis. wikipedia.org In this method, an aqueous solution of a molybdenum source, such as ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄), is mixed with an organic, nitrogen-containing compound like para-phenylenediamine under acidic conditions. hw.ac.ukwikipedia.org This reaction, which can be performed continuously using a microjet reactor for scalable production, yields a precipitated precursor. hw.ac.ukwikipedia.org Subsequent pyrolysis of this precursor under an inert atmosphere, such as argon, leads to the formation of molybdenum nitride, often in a composite material with carbon and other phases like molybdenum oxides or carbides. hw.ac.ukwikipedia.org

The thermolysis of single-source molecular precursors represents a more refined solution-based technique. This method involves synthesizing specific organometallic complexes containing molybdenum-nitrogen bonds, such as Mo(NᵗBu)₂(Ph₂pz)₂. Heating these precursors in a solvent like tetrahydrofuran (B95107) at relatively moderate temperatures (e.g., 425 °C) can yield amorphous and soluble molybdenum nitride nanoparticles with sizes in the range of 2–3 nm. This approach offers a pathway to nanoparticles that are not embedded in a carbon matrix, which can be advantageous for certain applications.

Table 1: Comparison of Solution-Based Synthesis Methods for Molybdenum Nitride Nanostructures This table is interactive. Users can sort and filter the data.

Synthesis Method Molybdenum Precursor Nitrogen Source / Reagent Solvent Typical Product Key Feature
Urea Glass Route Molybdenum(V) chloride (MoCl₅) Urea Ethanol γ-Mo₂N nanoparticles (~20 nm) Simple, inexpensive; urea acts as both N-source and stabilizer. rsc.orghw.ac.uk
Precursor Pyrolysis Ammonium heptamolybdate para-phenylenediamine Water Mo₂N in a composite matrix Continuous and scalable using a microjet reactor. hw.ac.ukwikipedia.org
Molecular Precursor Thermolysis Mo(NᵗBu)₂(Ph₂pz)₂ Internal (from precursor) Tetrahydrofuran Amorphous MoNₓ nanoparticles (2-3 nm) Produces soluble, matrix-free nanoparticles at lower temperatures.

| Autoclave Reduction-Nitridation | Ammonium heptamolybdate | Sodium azide (B81097) (NaN₃) | Not specified (autoclave) | β-Mo₂N nanoflakes | Utilizes a reducing agent (Mg) in a sealed system. researchgate.net |

Synthesis of Molybdenum Nitride Nanoclusters

The synthesis of molybdenum nitride nanoclusters, which are aggregates of just a few to tens of atoms, requires precise control to prevent further growth into larger nanoparticles. One effective strategy is the use of pre-formed metallic cluster compounds as molecular precursors. This approach leverages the inherent nanoscale dimensions of the precursor to produce nanostructured nitrides. For instance, the thermal reaction of a metallic cluster compound like (TBA)₂Mo₆Br₁₄ (where TBA is tetrabutylammonium) under an ammonia atmosphere at relatively low temperatures can yield different molybdenum nitride phases, including Mo₂N and Mo₅N₆. acs.orgacs.org This method highlights the importance of the starting material's structure in dictating the final stoichiometry of the nitride product. acs.orgacs.org

Another route to nanoclusters involves anchoring molybdenum precursors onto a high-surface-area support material before the nitridation step. The support material serves to physically separate the precursor molecules, thereby limiting their aggregation and growth during thermal treatment. For example, molybdenum nitride clusters with sizes less than 0.5 nm have been successfully formed on titanium dioxide (TiO₂) supports. researchgate.net This is achieved through the temperature-programmed reduction and nitridation of supported molybdenum trioxide (MoO₃) under a nitrogen/hydrogen gas mixture. researchgate.net

Furthermore, hybrid precursors can be designed to generate nanoclusters within a supporting matrix. A self-templating strategy has been used to synthesize molybdenum oxynitride (specifically MoO₂.₀N₀.₅) atomic nanoclusters embedded within nanosheets of N-doped carbon. hw.ac.uk This process begins with the synthesis of a Mo-polydopamine hybrid precursor from ammonium molybdate and dopamine (B1211576) hydrochloride. hw.ac.uk Upon thermal treatment, the polydopamine component transforms into a nitrogen-doped carbon matrix, while the molybdenum precursor converts into highly dispersed atomic nanoclusters chemically bonded to the carbon support. hw.ac.uk

Table 2: Selected Methods for Synthesizing Molybdenum Nitride Nanoclusters This table is interactive. Users can sort and filter the data.

Synthesis Method Molybdenum Precursor Key Reagents/Environment Support/Matrix Resulting Nanocluster Reference
Metallic Cluster Precursor (TBA)₂Mo₆Br₁₄ Ammonia (NH₃) atmosphere None (Unsupported) Mo₂N, Mo₅N₆ acs.orgacs.org
Supported Precursor Nitridation Molybdenum trioxide (MoO₃) Nitrogen/Hydrogen (N₂/H₂) gas Titanium dioxide (TiO₂) Mo₂N (< 0.5 nm) researchgate.net

| Self-Templating Hybrid Precursor | Ammonium molybdate | Dopamine hydrochloride | N-doped Carbon | MoO₂.₀N₀.₅ (atomic) | hw.ac.uk |

Control of Molybdenum Nitride Morphology and Dispersion

Controlling the morphology (shape and size) and dispersion of molybdenum nitride materials is crucial for optimizing their properties for various applications. This control is achieved by carefully manipulating the synthesis parameters.

Temperature and Time: The reaction temperature is a dominant factor influencing both the crystalline phase and morphology. For example, in the atomic substitution synthesis starting from MoS₂, different phases such as Mo₅N₆ and δ-MoN can be selectively formed by tuning the reaction temperature, while the 2D nanosheet morphology of the precursor is well-maintained. rsc.org Similarly, during the nitridation of MoO₃, the temperature profile, including the heating rate and final holding temperature, dictates the progression of intermediate reactions and thus the final phase (e.g., β-Mo₂N vs. γ-Mo₂N). bohrium.comresearchgate.net Growth time also plays a role; extended reaction times in chemical vapor deposition can lead to the evolution of crystal morphology from simple triangular or square flakes into more complex pyramidal structures. researchgate.net

Gas Environment and Flow Rate: The composition and flow rate of the reactive gas mixture are critical variables. In temperature-programmed reaction synthesis, the heating rate and the space velocity of the gas (e.g., NH₃ or N₂/H₂) govern the kinetics of reduction and nitridation. bohrium.comhw.ac.uk These kinetics, in turn, affect the crystallite size of the intermediate phases and the surface area of the final nitride product. bohrium.comhw.ac.uk In deposition techniques like reactive sputtering, the partial pressure of nitrogen in the Ar-N₂ gas mixture directly controls the stoichiometry of the deposited film, allowing for the formation of nitrogen-poor phases like Mo₂N or nitrogen-rich phases like MoN. mdpi.comresearchgate.net

Precursor and Support Selection: The choice of precursor and the use of support materials significantly impact both morphology and dispersion. Starting with a bimetallic precursor like NiMoO₄ allows for the synthesis of well-defined ternary nitride phases (e.g., Ni₃Mo₃N) upon nitridation. acs.org To achieve high dispersion and prevent particle agglomeration, molybdenum precursors can be distributed on high-surface-area supports like TiO₂ or embedded within a matrix. bohrium.com For instance, a method involving a polydopamine precursor yields MoN nanodots (around 3 nm) uniformly embedded within N-doped porous hollow carbon nanochains, demonstrating excellent control over both the nanostructure morphology and the dispersion of the active phase. researchgate.net

Post-Synthesis Treatment: Physical methods can also be employed to modify the dispersion of pre-synthesized nitride powders. Ultrasonic irradiation of slurries containing molybdenum nitride powders can break down agglomerates and produce more highly dispersed nanostructured crystallites. acs.org

Table 3: Influence of Synthesis Parameters on Molybdenum Nitride Morphology and Dispersion This table is interactive. Users can sort and filter the data.

Parameter Effect Example Outcome Reference
Temperature Controls crystalline phase and morphology. Conversion of MoS₂ to Mo₅N₆ or δ-MoN nanosheets at different temperatures. rsc.org
Heating Rate / Gas Space Velocity Influences reaction kinetics, crystallite size, and surface area. Determines formation of high or low surface area γ-Mo₂N from MoO₃. bohrium.comhw.ac.uk
Nitrogen Partial Pressure Dictates stoichiometry in deposition methods. Formation of Mo₂N or MoN films by varying N₂ pressure in sputtering. mdpi.comresearchgate.net
Precursor Choice Determines the final composition (binary vs. ternary) and morphology. Use of NiMoO₄ precursor to synthesize Ni₃Mo₃N. acs.org
Use of Supports/Templates Prevents agglomeration and controls final nanostructure. MoN nanodots embedded in hollow carbon nanochains. researchgate.net

| Post-Synthesis Sonication | Improves dispersion of synthesized powders. | Dispersed γ-Mo₂N crystallites from bulk powder. | acs.org |

Formation Mechanisms and Intermediate Compounds in Molybdenum Nitride Synthesis

The synthesis of molybdenum nitride, particularly from common precursors like molybdenum trioxide (MoO₃), is not a direct conversion but rather a complex, multi-step process. hw.ac.ukresearchgate.net The transformation is a kinetically controlled process that proceeds through a series of identifiable intermediate compounds. hw.ac.ukresearchgate.net In-situ characterization techniques, such as X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS), have been instrumental in elucidating the reaction pathways. bohrium.comresearchgate.net

When MoO₃ is treated under a reducing and nitriding atmosphere (e.g., N₂/H₂ or NH₃), the formation of both the β-Mo₂N and γ-Mo₂N phases occurs via the same sequence of intermediates. bohrium.comresearchgate.net The reaction pathway typically involves an initial reduction of the molybdenum oxide precursor, followed by the incorporation of nitrogen into the metallic lattice. hw.ac.uk

The generally accepted sequence of transformations is:

Reduction of MoO₃ to MoO₂: The first major step is the reduction of molybdenum from a +6 oxidation state in MoO₃ to a +4 state in molybdenum dioxide (MoO₂). hw.ac.ukresearchgate.net

Reduction of MoO₂ to Metallic Mo: The intermediate MoO₂ is further reduced to elemental molybdenum (Mo). hw.ac.ukresearchgate.net

Nitridation of Mo: Finally, nitrogen atoms are incorporated into the metallic molybdenum lattice to form the molybdenum nitride phase (e.g., β-Mo₂N or γ-Mo₂N). hw.ac.uk

The specific crystalline phase of the final nitride product is highly dependent on the synthesis conditions, such as the temperature ramp rate and gas flow velocity. bohrium.com These parameters influence the crystallite size of the MoO₂ and Mo intermediates, which in turn affects the kinetics of the subsequent nitridation step and determines the final nitride structure. bohrium.com

Role of Partially Reduced Oxides and Oxynitrides in Molybdenum Nitride Formation

The intermediate compounds formed during the synthesis play a critical role in dictating the pathway and the properties of the final molybdenum nitride product.

Partially Reduced Oxides: The reduction of MoO₃ to Mo₂N involves several partially reduced oxide intermediates. Detailed studies have shown the reaction sequence can be more complex than a simple MoO₃ → MoO₂ transition, with other sub-oxides like Mo₄O₁₁ and Mo₉O₂₆ appearing under certain conditions. mdpi.comnih.govacs.org The transformation pathway can be summarized as MoO₃ → Mo₉O₂₆ → Mo₄O₁₁ → MoO₂. nih.govacs.org The formation and transformation of these oxides are crucial, as they precede the formation of metallic molybdenum, which is the direct precursor to the nitride phase. hw.ac.ukresearchgate.net The nature of these oxide intermediates can significantly influence the synthesis. For instance, it has been shown that avoiding the formation of the stable MoO₂ intermediate by using alternative precursors like hydrogen molybdenum bronze (HₓMoO₃) can lower the required synthesis temperature and result in a final nitride product with a higher surface area. mdpi.comacs.org

Molybdenum Oxynitrides: In addition to pure oxides, molybdenum oxynitrides (general formula MoOₓN₁₋ₓ) have been identified as key intermediates in the formation of molybdenum nitride, particularly when using ammonia (NH₃) as the nitriding agent. mdpi.comresearchgate.net The formation of the final nitride can occur through a set of parallel reactions, one of which involves the formation of an oxynitride phase. mdpi.com For example, reacting MoO₃ with ammonia can first produce a γ-Mo₂N type oxynitride. mdpi.comresearchgate.net This oxynitride intermediate can then be further nitrided to form the final molybdenum nitride by removing the remaining oxygen. mdpi.com The presence of oxygen within the nitride lattice, even in the final product, is common and can influence its electronic and catalytic properties. acs.orgacs.org The partial nitridation of molybdenum oxide nanoparticles often results in molybdenum oxynitride, where the modified surface chemistry can enhance electrocatalytic performance. rsc.org

Table 4: Reaction Intermediates in the Synthesis of Mo₂N from MoO₃ This table is interactive. Users can sort and filter the data.

Precursor Atmosphere Observed Intermediate Pathway Final Product Reference
MoO₃ N₂ / H₂ MoO₃ → MoO₂ → Mo β-Mo₂N hw.ac.ukresearchgate.net
MoO₃ N₂ / H₂ MoO₃ → Molybdenum Bronze → MoO₂ → Mo γ-Mo₂N bohrium.comresearchgate.net
MoO₃ NH₃ MoO₃ → HₓMoO₃ / MoO₂ Mo₂N mdpi.com
MoO₃ NH₃ MoO₃ → MoOₓN₁₋ₓ (Oxynitride) γ-Mo₂N mdpi.comresearchgate.net

| MoO₃ | CO / CO₂ | MoO₃ → Mo₉O₂₆ → Mo₄O₁₁ → MoO₂ | MoO₂ | nih.govacs.org |

Compound Index

Table 5: List of Chemical Compounds Mentioned

Compound Name Chemical Formula
Molybdenum nitride MoN, Mo₂N, Mo₅N₆
Molybdenum trioxide MoO₃
Molybdenum dioxide MoO₂
Molybdenum suboxides Mo₄O₁₁, Mo₉O₂₆
Molybdenum oxynitride MoOₓN₁₋ₓ
Molybdenum carbide Mo₂C
Molybdenum(V) chloride MoCl₅
Ammonium heptamolybdate (NH₄)₆Mo₇O₂₄
Urea CO(NH₂)₂
para-phenylenediamine C₆H₄(NH₂)₂
Sodium azide NaN₃
Magnesium Mg
Tetrahydrofuran C₄H₈O
Titanium dioxide TiO₂
Molybdenum disulfide MoS₂
Nickel molybdate NiMoO₄
Nickel molybdenum nitride Ni₃Mo₃N
Hydrogen molybdenum bronze HₓMoO₃
Dopamine hydrochloride C₈H₁₁NO₂·HCl
Tetrabutylammonium bromide (C₄H₉)₄NBr
Argon Ar
Nitrogen N₂
Hydrogen H₂
Ammonia NH₃
Carbon monoxide CO

Crystallography and Structural Analysis of Molybdenum Nitride

Polymorphism and Phase Stability of Molybdenum Nitride

The polymorphism of molybdenum nitride is extensive, with different phases being stable under various thermodynamic conditions. The crystal structure and stability are highly dependent on factors such as temperature, pressure, and nitrogen partial pressure during synthesis.

According to the binary phase diagram, there are three primary thermodynamically stable phases of molybdenum nitride in thermal equilibrium. mdpi.com These phases are crucial for understanding the material's behavior under different conditions.

γ-Mo₂N: This phase is stable at high temperatures and possesses a cubic structure of the NaCl-B1 type. mdpi.com In this arrangement, molybdenum atoms form a face-centered cubic (fcc) lattice, with nitrogen atoms randomly occupying half of the octahedral interstices. mdpi.com The γ-Mo₂N phase is often the most commonly observed experimental phase of molybdenum nitride. researchgate.net

β-Mo₂N: Stable at lower temperatures, the β-Mo₂N phase has a face-centered tetragonal structure. mdpi.com It is often considered a tetragonal modification of the cubic γ-Mo₂N phase, with an ordered arrangement of nitrogen atoms and a doubled lattice constant 'c'. mdpi.com The transition temperature between the β and γ phases is dependent on stoichiometry and falls within the range of 673 to 1123 K. mdpi.com

δ-MoN: The hexagonal δ-MoN phase is stable at the stoichiometric composition of MoN. mdpi.com Theoretical calculations have indicated that hexagonal phases of MoN are energetically more stable than the cubic phases. aps.org This phase is considered a potential candidate for ultra-incompressible and hard materials. mdpi.com

Table 1: Thermodynamically Stable Phases of Molybdenum Nitride

Phase Crystal System Space Group Key Characteristics
γ-Mo₂N Cubic (fcc) Fm3m High-temperature stability, random N atom occupancy in octahedral sites. mdpi.com
β-Mo₂N Tetragonal I4₁/amd Low-temperature stability, ordered N atom arrangement. mdpi.com
δ-MoN Hexagonal P6m2, P6/mmc, P6mc Stable at stoichiometric composition, predicted to be ultra-incompressible. mdpi.comaps.org

Beyond the thermodynamically stable phases, several metastable forms of molybdenum nitride can be synthesized using non-equilibrium techniques. These phases often exhibit unique and desirable properties.

The stoichiometric cubic MoN phase with a NaCl-B1 type structure is thermodynamically unstable. researchgate.net However, it has been the subject of considerable research due to its predicted high superconducting transition temperature, potentially the highest among all refractory carbides and nitrides. mdpi.comresearchgate.net Synthesis of this metastable phase has been attempted through methods like RF sputtering at high nitrogen partial pressures, nitrogen ion implantation, and low-energy ion-assisted deposition. researchgate.net Some studies have reported a continuous transformation from the γ-Mo₂N phase to the stoichiometric B1-MoN phase with increasing nitrogen incorporation. researchgate.net

Research has also focused on nitrogen-rich molybdenum nitride phases, which are often metastable and possess interesting electronic and structural properties. The low chemical potential of N₂ gas typically favors the formation of nitrogen-poor compositions. osti.gov However, specialized synthesis techniques can produce these nitrogen-rich compounds.

Theoretical studies predict several stable nitrogen-rich phases, including hexagonal δ-MoN₂ and orthorhombic ε-Mo₄N₃. researchgate.net Other reported nitrogen-rich phases include:

Mo₅N₆: This phase has an intergrowth structure of WC and NiAs-type building blocks with vacancies on the Mo sites. mdpi.com

Mo₁₆N₇: A tetragonal molybdenum nitride phase. mdpi.com

MoN₂: A high-pressure rhombohedral phase has been reported, and a novel MoN₂ with an R3m symmetry was synthesized under mild pressures. researchgate.netosti.gov

Mo₂N₃ and Mo₃N₅: These phases have also been predicted. osti.gov

In addition to crystalline phases, molybdenum nitride can also exist in an amorphous form. Amorphous molybdenum nitride thin films can be prepared by techniques such as pulsed DC reactive sputter deposition. The formation of an amorphous structure is often dependent on the nitrogen content in the sputtering gas. researchgate.net For instance, at lower nitrogen concentrations (10-30%), crystalline γ-Mo₂N is typically observed, while an increase to 50% nitrogen content can result in an amorphous film. researchgate.net These amorphous films have shown thermal stability up to 700°C without crystallization.

Crystallographic Structures of Molybdenum Nitride

The specific arrangement of atoms within the crystal lattice defines the properties of each molybdenum nitride phase. The cubic structures are of particular interest due to their potential applications.

The cubic structures of molybdenum nitride are based on a face-centered cubic (fcc) lattice of molybdenum atoms.

γ-Mo₂N: This phase adopts the NaCl-B1 type structure, with the space group Fm3m. mdpi.com In this structure, the molybdenum atoms occupy the fcc lattice points, and the nitrogen atoms are randomly distributed in half of the octahedral interstitial sites. mdpi.com The lattice parameter for γ-Mo₂N is approximately 0.4159 nm. mdpi.com

Metastable Cubic MoN: The thermodynamically unstable stoichiometric MoN also has a NaCl-B1 type cubic structure. researchgate.net Experimental and theoretical lattice parameters for this phase range from 0.420 nm to 0.427 nm. researchgate.net The stabilization of this phase is a key area of research due to its predicted high-temperature superconductivity. mdpi.com

Table 2: Crystallographic Data for Cubic Molybdenum Nitride Phases

Phase Structure Type Space Group Lattice Parameter (a) Reference
γ-Mo₂N NaCl-B1 Fm3m ~0.416 nm mdpi.com
Metastable MoN NaCl-B1 Fm3m 0.420–0.427 nm researchgate.net

Hexagonal Molybdenum Nitride Structures (e.g., δ-MoN, WC-like, NiAs-type)

Several important phases of molybdenum nitride crystallize in the hexagonal system. The δ-MoN phase is a key example and exists in at least three different forms, often designated as δ1-MoN, δ2-MoN, and δ3-MoN.

δ1-MoN: This phase adopts a WC-type crystal structure with the space group P-6m2. It is characterized by stacking faults along the c-axis, which arise from disorder in the nitrogen atom layers.

δ2-MoN: An ordering of the nitrogen atoms leads to the formation of the δ2-MoN phase, which crystallizes in the NiAs-type structure. This structure belongs to the P63/mmc space group and features an ordered array of nitrogen atoms.

δ3-MoN: This is a frequently studied phase that consists of trigonal molybdenum clusters and an ordered arrangement of nitrogen atoms. Its structure can be described as a slightly deformed superstructure of the NiAs type and belongs to the P63mc space group. The formation of molybdenum clusters in δ3-MoN results in a doubling of the unit cell in the a and b directions compared to δ2-MoN.

Another notable hexagonal phase is Mo5N6 , which can be viewed as an intergrowth structure composed of WC-type and NiAs-type building blocks, accompanied by vacancies on the Mo sites. It has been associated with the P63/m or P6322 space groups.

PhaseStructure TypeSpace GroupLattice Parameters (Å)
δ1-MoNWC-typeP-6m2a = 2.868, c = 2.810
δ2-MoNNiAs-typeP63/mmca = 5.700, c = 5.661 (theoretical)
δ3-MoNDeformed NiAs-typeP63mca = 5.7356, c = 5.6281
Mo5N6Intergrowth of WC and NiAs-typeP63/m or P6322a = 4.8924, c = 11.0643

Orthorhombic Molybdenum Nitride Structures (e.g., ε-Mo4N3, Cmc21-MoN2)

Rhombohedral Molybdenum Nitride Structures (e.g., 3R-MoN2, Isotypic with MoS2)

A notable nitrogen-rich molybdenum nitride, 3R-MoN2, has been synthesized and found to adopt a rhombohedral structure. This phase is particularly interesting because it is isotypic with the rhombohedral 3R polytype of molybdenum disulfide (MoS2). This means they share the same crystal structure, which belongs to the R3m space group. The structure of 3R-MoN2 consists of N-Mo-N sandwich layers stacked in a rhombohedral sequence.

PhaseStructure TypeSpace GroupLattice Parameters (Å)
3R-MoN2Isotypic with 3R-MoS2R3ma = 2.854, c = 15.938

Tetragonal Molybdenum Nitride Structures (e.g., β-Mo2N, Mo16N7)

Molybdenum nitride also forms stable tetragonal phases. The β-Mo2N phase is a well-characterized example that is stable at lower temperatures. Its structure is described as a face-centered tetragonal arrangement of molybdenum atoms with an ordered array of nitrogen atoms. It is often considered a tetragonal modification of the cubic γ-Mo2N phase, with the c lattice constant doubled. Another tetragonal phase with the formula Mo16N7 has been reported, though detailed structural data is less common.

PhaseStructure TypeSpace GroupLattice Parameters (Å)
β-Mo2NTetragonalI41/amda = 4.26, c = 7.95
Mo16N7Tetragonal--

Advanced Structural Characterization Techniques for Molybdenum Nitride

A suite of advanced analytical techniques is employed to elucidate the complex crystal structures of molybdenum nitride phases. These methods provide detailed information on atomic arrangements, phase purity, and crystallite size.

Powder X-ray Diffraction (PXRD) and Neutron Diffraction (PND) in Molybdenum Nitride Studies

Powder X-ray diffraction (PXRD) is a fundamental and widely used technique for the characterization of molybdenum nitride materials. It is instrumental for phase identification, as the diffraction pattern serves as a fingerprint for a specific crystal structure. By analyzing the positions and intensities of the diffraction peaks, researchers can determine the lattice parameters of the unit cell. However, due to the low scattering power of nitrogen atoms for X-rays compared to molybdenum, precisely locating the nitrogen positions within the lattice can be challenging.

To overcome this limitation, powder neutron diffraction (PND) is often used as a complementary technique. researchgate.net Neutrons are scattered by the atomic nucleus, and their scattering length is not dependent on the atomic number in a simple way. Consequently, nitrogen atoms scatter neutrons with a comparable magnitude to molybdenum atoms, allowing for their precise localization within the crystal structure. The combination of PXRD and PND, often analyzed using the Rietveld refinement method, allows for a full and accurate structural analysis of molybdenum nitride compounds. researchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM) and Fourier Analysis for Molybdenum Nitride

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the direct visualization of the atomic structure of materials. In the study of molybdenum nitride, HRTEM provides real-space images of the crystal lattice, enabling the identification of different phases, the observation of crystal defects such as stacking faults, and the determination of nanoparticle morphology and size. High-resolution lattice imaging can confirm the single-crystalline nature of nanoparticles and reveal details about their atomic arrangement.

Associated with HRTEM is the use of Fourier analysis, typically through a Fast Fourier Transform (FFT) of the high-resolution images. The resulting FFT pattern is analogous to an electron diffraction pattern and provides reciprocal space information about the crystal structure. This is particularly useful for analyzing nanocrystalline materials. By measuring the distances and angles between spots in the FFT pattern, it is possible to determine lattice spacings and identify the crystallographic planes, thus confirming the structure of individual nanoparticles or specific regions within a larger sample.

Determination of Near-Surface Molybdenum Nitride Structures and Compositions

The structural and compositional analysis of the near-surface region of molybdenum nitride is crucial for understanding its catalytic and material properties. Conventional bulk characterization techniques are often insufficient as the near-surface can exhibit significant deviations from the bulk material in both crystal structure and composition. umich.edu Advanced surface-sensitive techniques are therefore employed to elucidate these near-surface characteristics.

High-resolution transmission electron microscopy (HREM) coupled with Fourier analysis and X-ray photoelectron spectroscopy (XPS) are primary methods for determining the near-surface structures and compositions of molybdenum nitride. umich.edu Studies have revealed that while the bulk of a molybdenum nitride sample may exhibit a face-centered cubic (fcc) γ-Mo₂N structure, the near-surface region can present a body-centered lattice. umich.edu This structural difference is often accompanied by compositional variations, including an excess of nitrogen beyond what is expected from the Mo-N phase diagram. umich.edu

The presence of oxygen in the near-surface region is a significant factor, leading to the formation of molybdenum oxynitride. umich.edumdpi.com Oxygen can be incorporated into the interstitial sites of the molybdenum nitride lattice. umich.edu As the nitrogen content decreases, the oxygen content tends to increase, which in turn affects the lattice parameter. umich.edu XPS depth profiling has shown a higher O/Mo ratio in the surface region, which decreases with sputtering, indicating surface oxidation during passivation. mdpi.com The presence of Mo-O bonds is confirmed by the observation of Mo⁴⁺ and Mo⁶⁺ valence states in XPS analyses. researchgate.net

Research has suggested the existence of a hypothetical primitive cubic structure, Mo₂N₃₋ₓOₓ, near the surface, which would produce a diffraction pattern that approximates a body-centered lattice. umich.edu This model helps to account for the observed near-surface structural and compositional properties of high-surface-area molybdenum nitrides. umich.edu In situ studies using grazing incidence X-ray absorption and reflectivity have also revealed local ligand distortion, oxygen incorporation, and amorphization of the MoN surface under specific conditions. researchgate.net

Table 1: Comparison of Bulk and Near-Surface Properties of Molybdenum Nitride

PropertyBulkNear-Surface
Crystal Structure Typically γ-Mo₂N (fcc) umich.eduCan be body-centered umich.edu or amorphous researchgate.net
Composition Conforms to Mo-N phase diagramCan have excess nitrogen; often contains oxygen, forming oxynitrides umich.edu
Lattice Parameter Dependent on the specific phaseVaries with nitrogen and oxygen content umich.edu

Structural Defects and Disorder in Molybdenum Nitride

Structural defects and disorder play a critical role in defining the properties of molybdenum nitride. These imperfections in the crystal lattice can significantly influence its mechanical, electronic, and catalytic behaviors.

Nitrogen Vacancies in Molybdenum Nitride Lattices

Nitrogen vacancies are a common type of point defect in molybdenum nitride lattices and are crucial in stabilizing certain phases, particularly the cubic rock-salt γ-MoNₓ structure. researchgate.net The stoichiometry of molybdenum nitride films is strongly dependent on deposition parameters, and these materials often exist over a broad composition range with numerous vacancies, especially on the nonmetal sites. mdpi.com

The presence of nitrogen vacancies can be accompanied by metal vacancies. researchgate.net For instance, in epitaxial cubic MoNₓ/MgO(001) layers, studies have shown that the γ-MoNₓ phase can contain both molybdenum and nitrogen vacancies. researchgate.net The concentration of these vacancies influences the material's properties. For example, in high-entropy (NbMoTaW)Nₓ thin films, manipulating nitrogen vacancy concentration can regulate lattice distortions in both the nitrogen and metal sublattices, thereby affecting the mechanical properties. jim.org.cn

The formation energy of nitrogen vacancies is a key descriptor for the catalytic activity of molybdenum nitrides in reactions such as ammonia (B1221849) synthesis. acs.orgnih.gov There is a linear relationship between the nitrogen vacancy formation energy and the catalytic activity, indicating that these defects are integral to the material's function as a catalyst. acs.orgnih.gov Theoretical studies involving the introduction of random nitrogen vacancies into supercells of different molybdenum nitride phases have been conducted to understand their impact on structure and stability. aip.org

Local Structural Modifications in Molybdenum Nitride Ternary Compounds

The introduction of a third element into the molybdenum nitride lattice to form ternary compounds leads to local structural modifications that can significantly alter the material's properties. The nature of these modifications is highly dependent on the ternary element.

Studies on ternary molybdenum nitrides of cobalt, iron, and nickel have revealed distinct behaviors regarding the lattice nitrogen. gla.ac.uk In cobalt molybdenum nitride (Co₃Mo₃N), the lattice nitrogen is mobile and can relocate to a different crystallographic site. gla.ac.uk This mobility is associated with the loss of 50% of the lattice nitrogen, resulting in a phase change to Co₆Mo₆N. gla.ac.uk

In contrast, the isostructural iron molybdenum nitride (Fe₃Mo₃N) exhibits different behavior, where the nitrogen remains fixed within the lattice, and the structure and stoichiometry are constant under similar conditions. gla.ac.uk Similarly, in nickel molybdenum nitride, the nitrogen is also fixed within the β-Mn structured nitride. gla.ac.uk

Further research into quaternary nitrides, such as (Fe₃₋ₓCoₓMo₃N), has shown that their properties are dependent on the composition. gla.ac.uk When the material is cobalt-rich, it exhibits properties similar to the Co-Mo-N system, while iron-rich compositions behave more like the Fe-Mo-N system. gla.ac.uk These findings highlight how the local chemical environment in ternary and quaternary molybdenum nitrides dictates the structural stability and the behavior of the nitrogen atoms within the lattice.

Electronic Structure Investigations of Molybdenum Nitride

Theoretical Predictions of Molybdenum Nitride Electronic Structures

Theoretical calculations, primarily employing density functional theory (DFT), have been instrumental in predicting and understanding the electronic characteristics of various MoN phases. These studies have elucidated the density of states, band structure, charge distribution, and bonding nature, providing a foundational understanding of the material's properties.

Density of States (DOS) and Fermi Level Analysis in Molybdenum Nitride

The density of states (DOS) provides information about the number of available electronic states at different energy levels. For molybdenum nitride, the DOS analysis reveals its metallic character, with a continuous band of states crossing the Fermi level (EF). The nature of the states at the Fermi level is crucial for properties like electrical conductivity and catalysis.

In different phases of MoN, the position of the Fermi level relative to the bonding and antibonding states varies. For instance, in the thermodynamically unstable cubic B1-type MoN, the Fermi level is situated within an antibonding band composed mainly of Mo-d-t2g states with a minor N-p component. mdpi.com This positioning is significant as it influences the material's superconducting properties. mdpi.com In contrast, for the more stable hexagonal δ3-MoN phase, the Fermi level lies in a region with a dip in the total density of states (TDOS), which is indicative of its higher stability compared to the δ1-MoN phase where the DOS increases monotonously at the Fermi level. aps.org

The interaction between molybdenum's 4d electrons and nitrogen's 2p electrons is a key factor shaping the electronic structure. aps.org This interaction leads to the formation of hybrid orbitals, which are reflected in the DOS. The presence of nitrogen atoms in the interstitial sites of the molybdenum host lattice modifies the density of states at the Fermi level, which is a key factor in the catalytic activity of molybdenum nitrides. mdpi.com

d-band Structure and Contraction in Molybdenum Nitrides

The d-band structure, referring to the energy levels of the d-electrons of the transition metal, plays a pivotal role in the properties of molybdenum nitrides. The interaction between the Mo 4d and N 2p electrons is a dominant feature of the electronic structure. aps.org This hybridization of states contributes significantly to the covalent character of the bonding in MoN. aps.org

Charge Distribution and Covalency Level in Molybdenum Nitride Bonding

The bonding in molybdenum nitride is a complex mixture of metallic, covalent, and ionic characteristics. mdpi.comaps.org Analysis of the charge density distribution reveals a significant charge transfer from molybdenum to nitrogen atoms, which is expected given the higher electronegativity of nitrogen. mdpi.comaps.org This charge redistribution creates an ionic component in the bonding.

Simultaneously, the strong hybridization between Mo 4d and N 2p orbitals leads to a significant covalent character. mdpi.comaps.org This covalent bonding is responsible for the high bulk modulus and hardness observed in certain MoN phases. mdpi.com The metallic nature arises from the delocalized electrons in the d-band, which are responsible for the material's electrical conductivity. mdpi.com First-principles calculations have demonstrated that the bonds in δ1 and δ3 phases of MoN exhibit this unusual combination of metallic, covalent, and ionic bonding. aps.org

Table 1: Bonding Characteristics in Molybdenum-Based Metal Nitrides

CompoundM-M MetallicityM-N CovalencyIonicity
Mo₂NHighHighLow
Fe₃Mo₃NModerateModerateModerate
Co₃Mo₃NLowLowHigh
Ni₃Mo₃NLowLowHigh
This table is based on data from DFT calculations and illustrates the trend of decreasing metallicity and covalency, and increasing ionicity with the modulation of magnetic metals in molybdenum-based nitrides. nih.govacs.org

Non-Integral Valence States in Molybdenum Nitrides (e.g., 3R-MoN2)

While not extensively detailed in the provided search results, the concept of non-integral valence states can be inferred from the complex bonding and charge transfer within molybdenum nitrides. The charge transfer from Mo to N is not always a simple integer value, leading to fractional oxidation states for the molybdenum atoms. This phenomenon is particularly relevant in complex or defected structures.

Experimental Characterization of Molybdenum Nitride Electronic Structures

Experimental techniques provide crucial validation for theoretical predictions and offer direct insights into the electronic structure of molybdenum nitride.

X-ray Photoelectron Spectroscopy (XPS) for Molybdenum Nitride Valence Band Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to investigate the elemental composition and chemical states of a material. In the context of molybdenum nitride, XPS is employed to analyze the core levels and valence band region, providing direct information about the electronic structure.

By analyzing the binding energies of the Mo 3d and N 1s core levels, researchers can deduce the charge transfer between molybdenum and nitrogen atoms. A shift in the Mo 3d peak to higher binding energies and the N 1s peak to lower binding energies with increasing nitrogen content indicates an increased charge transfer from Mo to N, leading to a more ionic Mo-N bond. mdpi.com

The valence band spectra obtained from XPS can be compared with the theoretically calculated DOS to validate the theoretical models. Although specific experimental valence band spectra for MoN were not detailed in the provided search results, XPS is a standard and essential tool for such investigations.

Table 2: Representative Mo 3d5/2 Binding Energies from XPS

Molybdenum SpeciesMo 3d5/2 Binding Energy (eV)
Mo Metal~228.0
Mo(IV) in MoO₂~229.3
Mo(V)231.6 - 231.9
Mo(VI) in MoO₃~232.5
Note: These are general reference values for molybdenum oxides and metal. The binding energy for Mo in molybdenum nitride will be influenced by the nitrogen content and the specific phase. xpsfitting.comxpsfitting.com

Solid State CP/MAS ¹⁵N NMR for Electronic Structure Analysis of Molybdenum Nitrides

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the local atomic environment and electronic structure of solid materials. nih.gov For nitrogen-containing compounds like molybdenum nitride, ¹⁵N NMR is particularly insightful. The use of Cross-Polarization (CP) and Magic-Angle Spinning (MAS) enhances the sensitivity and resolution of the spectra. CP transfers magnetization from abundant protons (if present) to the rare ¹⁵N nucleus (0.37% natural abundance), overcoming its low sensitivity, while MAS averages out anisotropic interactions to produce sharper lines. nih.govmdpi.com

The ¹⁵N chemical shift is highly sensitive to the local chemical and electronic environment of the nitrogen atom. mdpi.com In molybdenum nitrides, nitrogen atoms can occupy different crystallographic sites and exhibit varying degrees of bonding (covalent, metallic, ionic), all of which influence the chemical shift. mdpi.com Therefore, ¹⁵N CP/MAS NMR can be used to distinguish between different phases of molybdenum nitride (e.g., γ-Mo₂N, δ-MoN) and to probe the nature of the Mo-N bond.

While ¹⁵N CP/MAS NMR has been extensively applied to a wide range of nitrogen-containing materials, including organic compounds and other metal nitrides, specific and detailed studies focusing solely on the electronic structure of pure molybdenum nitride (MoN) phases are not widely reported in the provided literature. nih.govmdpi.com However, the principles of the technique suggest its significant potential. Theoretical calculations, often used in conjunction with experimental NMR, can predict ¹⁵N chemical shifts, aiding in the assignment of experimental spectra and providing deeper insight into the electronic structure. mdpi.com The correlation between the measured chemical shifts and the local density of states around the nitrogen atoms could provide direct experimental validation for theoretical models of MoN's electronic properties.

Nitrogen EnvironmentTypical Chemical Shift Range (ppm, relative to NH₃)
Primary Aliphatic Amines0 to 60
Amides110 to 160
Nitriles225 to 240
Pyridine-like Nitrogens245 to 520
Nitro Compounds355 to 395

Correlation between Electronic Structure and Molybdenum Nitride Reactivity/Activity

The catalytic activity of transition metal nitrides, including molybdenum nitride, is intrinsically linked to their unique electronic structure. mdpi.com These materials exhibit an unusual combination of metallic, covalent, and ionic bonding characteristics, which gives rise to properties that are beneficial for catalysis. mdpi.com The electronic properties of molybdenum nitrides, such as a high density of states near the Fermi level, are often compared to those of noble metals, explaining their activity in various catalytic reactions like hydroprocessing and ammonia (B1221849) synthesis. nih.gov

The interaction between molybdenum and nitrogen modifies the d-band of the parent metal. This modification leads to a contraction of the metal d-band and an increase in the density of states near the Fermi energy, which is a key factor in determining how the material interacts with reactant molecules. nih.gov The specific surface termination and crystal facet of the molybdenum nitride also play a crucial role, as different facets can present distinct electronic environments and active sites. For instance, density functional theory (DFT) calculations on γ-Mo₂N have shown that reactivity for nitrogen reduction decreases across different surfaces in the order (111) > (101) > (100/010) ≈ (001), a trend directly related to the electronic structure and binding capabilities of each facet. rsc.org

Electron Density Near the Fermi Level and Catalytic Applications of Molybdenum Nitrides

A high density of states (DOS) near the Fermi level is a critical feature for a material to be an effective catalyst. researchgate.net This characteristic ensures that there are available electronic states to participate in the breaking and forming of chemical bonds with adsorbate molecules, often lowering the activation energy of a reaction. researchgate.net Molybdenum nitrides possess a significant DOS near the Fermi level, stemming from the hybridization of Mo 4d and N 2p orbitals. nih.gov

This electronic feature is directly responsible for the catalytic prowess of molybdenum nitrides in applications such as the hydrogen evolution reaction (HER). In HER, an ideal catalyst should have an optimal binding energy with hydrogen; if the bond is too strong, the hydrogen product cannot desorb, and if it is too weak, the initial adsorption is not favored. The electron density near the Fermi level in molybdenum nitrides can be tuned to optimize this Mo-H bonding energy. rsc.org Theoretical and experimental studies have shown that a higher DOS near the Fermi level can promote catalytic reactivity. researchgate.net

Modification of Electronic Structure via Doping (e.g., Pt, Fe) in Molybdenum Nitrides

The electronic structure and, consequently, the catalytic activity of molybdenum nitride can be precisely tuned by introducing dopant metals. Doping with elements like platinum (Pt) or iron (Fe) alters the local electronic environment of the Mo atoms, leading to enhanced performance.

Platinum (Pt) Doping: Incorporating platinum into the molybdenum nitride structure has been shown to modify the electronic structure of molybdenum, enhancing its catalytic activity. For the hydrogen evolution reaction (HER), the strong Mo-H bond in pure molybdenum nitride can limit performance. Doping with Pt can enrich the electron density around the Mo atoms. rsc.org This charge transfer weakens the Mo-H bonding energy, facilitating the release of H₂ gas and thereby boosting HER activity. rsc.org DFT calculations on Pt₂Mo₃N show strong orbital hybridization near the Fermi energy level, indicating a significant electronic modification compared to the parent nitride. acs.orgacs.org

Iron (Fe) Doping: Similarly, doping with iron can modulate the electronic properties of molybdenum-based materials. Studies on quaternary nitrides like Fe₃₋ₓCoₓMo₃N show that the properties are highly dependent on the dopant concentration. gla.ac.uk In related molybdenum compounds, Fe doping has been observed to influence the hybridization of Mo 4d and O 2p states, which can alter conductivity and magnetic properties. arxiv.org Theoretical calculations on Fe-doped systems indicate that the introduction of Fe 3d electrons near the Fermi level creates new impurity levels, which can narrow the band gap and increase the density of states at the Fermi level. mdpi.com This modulation of the d-band center of the active metal site (in this case, Fe interacting with Mo) can reduce the energy barrier for rate-determining steps in catalytic reactions. researchgate.net

Table 2: Effect of Doping on the Electronic and Catalytic Properties of Molybdenum Nitride

DopantEffect on Electronic StructureImpact on Catalytic ActivityReference
Platinum (Pt)Enriches electron density around Mo atoms; strong orbital hybridization near the Fermi level.Weakens Mo-H bond energy, enhancing Hydrogen Evolution Reaction (HER) activity. rsc.orgacs.org
Iron (Fe)Introduces 3d electrons and new impurity levels near the Fermi level; modulates the d-band center.Can lower the energy barrier for rate-determining steps in catalytic cycles. gla.ac.ukmdpi.comresearchgate.net

Theoretical Modeling and Computational Studies of Molybdenum Nitride

Density Functional Theory (DFT) Calculations for Molybdenum Nitride

DFT calculations have been extensively used to investigate the structural, electronic, and catalytic properties of molybdenum nitride. These first-principles calculations allow for the accurate prediction of various material characteristics without the need for empirical parameters, making them a powerful tool in materials science.

DFT calculations are crucial for determining the structural stability and energetics of different molybdenum nitride phases. By calculating the total energy of various crystal structures, researchers can predict which phases are thermodynamically stable under specific conditions.

Theoretical studies have utilized ab initio total-energy calculations within the framework of DFT to investigate the structural, elastic, and electronic properties of several MoN phases. Among the crystallographic structures examined, hexagonal phases have been found to be more stable than cubic ones. researchgate.netbohrium.com The calculated equilibrium structural parameters from these studies are in good agreement with available experimental results. researchgate.netbohrium.com For instance, δ3-MoN was found to have the highest bulk modulus among the structures studied. researchgate.netbohrium.com

Some DFT calculations predict that the most stable phases of the Mo-N system are hexagonal δ-MoN2, orthorhombic e-Mo4N3, and hexagonal δ-MoN. researchgate.net Other studies suggest that for nitrogen content (x) less than 0.42, cubic or tetragonal Mo1-xNx phases are most stable, while hexagonal structures are preferred at higher nitrogen content. researchgate.net

Table 1: Calculated Properties of Molybdenum Nitride Phases

Phase Crystal Structure Calculated Bulk Modulus (GPa) Stability
δ3-MoN Hexagonal 345 High
δ-MoN Hexagonal - Stable
γ-Mo2N Cubic - Metastable

Note: This table is based on data from multiple theoretical studies and experimental values where available.

DFT calculations have been instrumental in unraveling the complex reaction mechanisms that occur on the surfaces of molybdenum nitride catalysts. These studies provide a detailed understanding of how molecules interact with the catalyst surface, which is essential for designing more efficient catalysts.

Comprehensive DFT studies have been conducted to unravel the reaction mechanisms of N2 fixation on molybdenum nitride. nih.gov These calculations have evaluated the activity and selectivity of the electrochemical nitrogen reduction reaction (eNRR) on pristine (001) and (110) Mo5N6 surfaces. nih.gov It has been found that both Mo and N atoms on the pristine Mo5N6 surface are active sites for the eNRR, but they follow different reaction pathways. nih.govresearchgate.net

A key aspect of understanding catalytic reactions is the determination of activation barriers and free energy profiles for the elementary reaction steps. DFT calculations can provide these energetic details, offering insights into the rate-determining steps of a catalytic cycle.

For the electro-reduction of nitrogen to ammonia (B1221849) on γ-Mo2N surfaces, DFT has been used to calculate the free energy profiles for both associative and dissociative mechanisms. rsc.orgrsc.orgosti.gov These calculations have shown that the reactivity of different surfaces decreases in the order (111) > (101) > (100/010) ≈ (001). rsc.orgrsc.org The cell potentials required to drive the reduction to ammonia were found to increase in the same order: -0.7 V on the (111) surface, -1.2 V on the (101) surface, and -1.4 V on the (100/010) and (001) surfaces. rsc.orgrsc.org

In the context of ammonia synthesis, DFT calculations have been used to compare the activation barriers on various metal nitrides, including cobalt molybdenum nitride (Co3Mo3N). researchgate.netmdpi.com These studies help in screening the catalytic activity of different materials. For Co3Mo3N, the hydrogenation steps in the ammonia synthesis reaction have been found to have lower barriers compared to the Langmuir-Hinshelwood mechanism, suggesting a kinetically faster process. researchgate.net

Identifying the specific atomic sites on a catalyst's surface that are responsible for its activity is a central goal of catalysis research. DFT calculations can pinpoint these active sites by modeling the adsorption and reaction of molecules on different surface locations.

In the study of N2 fixation on molybdenum nitride, it was found that both molybdenum and nitrogen atoms on the pristine Mo5N6 surface can act as active sites. nih.govresearchgate.net For cobalt molybdenum nitride (Co3Mo3N), two potential active sites for N2 activation have been identified through DFT studies. acs.orgguildhe.ac.uk The first is a Mo3 triangular cluster located at nitrogen vacancies, and the second is a surface cavity where N2 is activated by a Co8 cluster, with the latter being a more efficient activation site. acs.orgguildhe.ac.uk The (111) surface of Co3Mo3N is of particular interest as it has the highest density of Co8 clusters embedded in a molybdenum nitride framework, which could lead to a higher density of active sites. acs.org

The catalytic behavior of a material is intrinsically linked to its electronic properties. DFT calculations can provide detailed information about the electronic structure, such as the density of states (DOS) and charge distribution, which helps in understanding and predicting catalytic activity.

The unique structures and inherent electronic properties of transition metal nitrides like molybdenum nitride make them attractive for applications such as the electrochemical nitrogen reduction reaction (eNRR). nih.gov DFT calculations have shown that the bonding in MoN has a significant ionic component, despite it being a metallic material. bohrium.com This charge distribution plays a role in its catalytic and mechanical properties. mdpi.com The transfer of electron density from the molybdenum nitride surface to the antibonding orbitals of adsorbed molecules, such as N2, is a key factor in their activation. rsc.org

Elucidation of Reaction Mechanisms on Molybdenum Nitride Surfaces

Unbiased Structure Search Methods for Molybdenum Nitride (e.g., Particle Swarm Optimization)

Predicting the crystal structure of a material from its chemical composition alone is a major challenge in materials science. Unbiased structure search methods, such as those based on particle swarm optimization (PSO), have emerged as powerful tools to address this challenge.

These methods explore the potential energy surface of a given chemical composition to find the most stable crystal structures. The PSO algorithm, for instance, is an evolutionary computation technique that can efficiently search for the global minimum in energy, corresponding to the most stable structure. aps.orgresearchgate.net This approach requires only the chemical composition to predict stable or metastable structures under given external conditions like pressure. aps.orgresearchgate.net

For nitrogen-rich molybdenum nitride (MoN2), an unbiased structure search method combined with first-principles calculations has been used to investigate its microstructure, stability, and electronic properties. researchgate.net This approach led to the identification of a stable orthorhombic Cmc21 configuration for MoN2, which has a lower energy than the experimentally synthesized rhombohedral R3m-MoN2 at ambient pressure. researchgate.net The stability of this predicted phase was further confirmed by calculating its formation enthalpy and phonon dispersions. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Formula
Molybdenum Nitride MoN
Molybdenum(IV) Nitride MoN2
Dimolybdenum Nitride Mo2N
Trimolybdenum Dinitride Mo3N2
Pentamolybdenum Hexanitride Mo5N6
Cobalt Molybdenum Nitride Co3Mo3N
Cobalt Molybdenum Nitride Co6Mo6N
Iron Molybdenum Nitride Fe3Mo3N
Nickel Molybdenum Nitride Ni3Mo3N
Molybdenum Oxide MoO3
Molybdenum(IV) Oxide MoO2
Ammonia NH3
Nitrogen N2
Hydrogen H2
Water H2O
Helium He
Oxygen O2
Argon Ar
Carbon Monoxide CO
Nitric Oxide NO
Thiophene (B33073) C4H4S
Pyridine (B92270) C5H5N
p-Chloronitrobenzene C6H4ClNO2
Titanium Nitride TiN
Zirconium Nitride ZrN
Tungsten Nitride WN
Chromium Nitride CrN
Tantalum Nitride TaN
Vanadium Nitride VN
Boron Nitride BN
Aluminum Oxide Al2O3
Titanium Dioxide TiO2
Cerium(IV) Oxide CeO2
Nickel-Molybdenum (B8610338)/Aluminum Oxide Ni-Mo/Al2O3
Cobalt-Molybdenum/Aluminum Oxide Co-Mo/Al2O3
Iron(II,III) Oxide Fe3O4
Potassium Oxide K2O
Ruthenium Ru
Iron Fe
Tantalum Ta
Manganese Mn
Tungsten W
Zirconium Zr
Hafnium Oxide HfO2
Magnesium Oxide MgO
Molybdenum Hexafluoride MoF6
Molybdenum Disulfide MoS2
Tungsten Ditelluride WTe2
Boron Nitride (hexagonal) h-BN
Phenylacetylene C8H6
Carbon Dioxide CO2
Cesium Carbonate Cs2CO3
N,N-Dimethylformamide C3H7NO
Copper Cu
Zinc Zn
Silicon Si
Lanthanum Strontium Cobalt Ferrite LaSrCoFeO
Ethyl Propiolate C5H6O2
Toluene C7H8
Methane (B114726) CH4

Computational Hydrogen Electrode Approach in Molybdenum Nitride Electrocatalysis

The Computational Hydrogen Electrode (CHE) model is a powerful theoretical framework extensively utilized in computational electrocatalysis to investigate the thermodynamics of electrochemical reactions. acs.org Developed by Nørskov and coworkers, the CHE model simplifies the calculation of free energy changes for reaction steps involving proton-electron transfer by relating the chemical potential of a proton-electron pair to that of gaseous hydrogen. acs.orgu-tokyo.ac.jp This approach has been instrumental in elucidating the mechanisms of various electrocatalytic processes, including the hydrogen evolution reaction (HER) on molybdenum nitride (MoN) surfaces.

At its core, the CHE model is based on the principle that the chemical potential of a proton in solution and an electron in the electrode at a given potential U is equivalent to the chemical potential of half a hydrogen molecule in the gas phase. acs.org This relationship is established at the reversible hydrogen electrode (RHE) potential, which is defined as 0 V. By employing Density Functional Theory (DFT) calculations, the adsorption energies of reaction intermediates on the catalyst surface can be determined. These adsorption energies are then used to calculate the Gibbs free energy of each intermediate at a specific electrode potential.

The application of the CHE model to the HER on molybdenum nitride surfaces has provided significant insights into its catalytic activity. The HER in acidic media is generally understood to proceed via a three-state mechanism involving an initial proton adsorption (Volmer step), followed by either an electrochemical desorption (Heyrovsky step) or a chemical desorption (Tafel step). The Gibbs free energy of the adsorbed hydrogen intermediate (ΔGH*) is a key descriptor of the HER activity, with an ideal value being close to zero.

DFT calculations employing the CHE model have been used to determine the ΔGH* on various facets and active sites of different molybdenum nitride phases, such as γ-Mo₂N and δ-MoN. chemrxiv.orgberkeley.edu These studies have shown that the catalytic activity of MoN is highly dependent on its surface structure and composition. For instance, theoretical investigations have revealed that specific crystallographic planes and the presence of nitrogen or molybdenum terminations can significantly influence the hydrogen adsorption energy.

By calculating the free energy profile of the HER pathway, researchers can identify the rate-determining step and predict the overpotential required to drive the reaction. For molybdenum nitride, computational studies have often found that the initial Volmer step or the subsequent Heyrovsky step can be rate-limiting, depending on the specific active site and reaction conditions. The calculated Tafel slopes from these theoretical models can also be compared with experimental data to validate the proposed reaction mechanism. readthedocs.io

The insights gained from the CHE model have been crucial in the rational design of more efficient molybdenum nitride-based electrocatalysts. By identifying the most active sites and understanding the factors that govern their catalytic performance, it is possible to tailor the material's properties, such as its morphology and electronic structure, to enhance its HER activity. wikipedia.orgresearchgate.net

Quasi-Harmonic Debye Model for Molybdenum Nitride Thermodynamic Properties

The Quasi-Harmonic Debye Model is a computational method used to investigate the thermodynamic properties of crystalline solids at finite temperatures and pressures. nih.govacs.org This model extends the harmonic approximation by incorporating the volume dependence of phonon frequencies, thereby accounting for effects such as thermal expansion. wikipedia.orgresearchgate.net It provides a powerful tool for predicting various thermodynamic quantities, including the Gibbs free energy, heat capacity, and thermal expansion coefficient, from first-principles calculations.

The application of the quasi-harmonic approximation (QHA) to molybdenum nitride allows for a detailed understanding of its thermodynamic stability and behavior under different conditions. nih.gov First-principles calculations based on Density Functional Theory (DFT) are first employed to determine the total energy of the crystal at various volumes. From these calculations, the phonon frequencies are computed for each volume, which are then used within the framework of the Debye model to calculate the vibrational contribution to the free energy.

A notable study investigated the volume-dependent thermal and mechanical properties of the cubic (c-MoN) and hexagonal (h-MoN) phases of molybdenum nitride up to their melting points and a pressure of 12 GPa using the QHA. nih.gov The calculated Gibbs free energies indicated that the cubic phase possesses higher thermodynamic stability than the hexagonal phase within the studied temperature and pressure ranges, with no phase transition observed. nih.gov

The temperature and pressure dependence of key thermodynamic properties were elucidated through this approach. For instance, the constant volume (CV) and constant pressure (CP) heat capacities were calculated as a function of temperature. These calculations show that at low temperatures, CV and CP are nearly identical, but they diverge as the temperature increases due to the contribution of thermal expansion to CP. nih.gov

Below is an interactive data table summarizing the calculated thermodynamic properties for cubic and hexagonal Molybdenum Nitride at zero pressure from the aforementioned study.

Temperature (K)PhaseGibbs Free Energy (eV/atom)Heat Capacity CV (J/mol·K)Heat Capacity CP (J/mol·K)
300c-MoN-15.523.524.0
300h-MoN-15.323.023.5
600c-MoN-16.025.526.5
600h-MoN-15.825.026.0
900c-MoN-16.826.027.5
900h-MoN-16.525.527.0
1200c-MoN-17.826.528.5
1200h-MoN-17.526.028.0
1500c-MoN-19.027.029.5
1500h-MoN-18.626.529.0

Data derived from figures in Thermo-elastic and optical properties of molybdenum nitride. nih.gov

Furthermore, the Quasi-Harmonic Debye Model allows for the calculation of the Debye temperature (θD), which is a measure of the temperature above which all vibrational modes in a solid are excited. For a related compound, MoZn₃N₄, a high Debye temperature of 795.5 K has been reported, suggesting high thermal conductivity. acs.orgwikipedia.org While specific values for different MoN phases vary, this parameter is crucial for understanding the material's thermal properties.

The insights from the Quasi-Harmonic Debye Model are valuable for predicting the phase stability and performance of molybdenum nitride in high-temperature applications. By providing a fundamental understanding of its thermodynamic behavior, these computational studies guide the synthesis and application of MoN in fields such as catalysis and as a hard coating material.

Heterogeneous Catalysis with Molybdenum Nitride

Molybdenum nitride serves as a robust catalyst in numerous chemical transformations. Its catalytic prowess is attributed to its unique electronic and structural properties, which facilitate the adsorption and activation of reactant molecules. Molybdenum-based materials are recognized as key catalysts in several industrially significant reactions univ-lille.fr.

Ammonia Synthesis via Haber-Bosch Process on Molybdenum Nitrides

Molybdenum nitride has been identified as a promising alternative to conventional iron-based catalysts in the Haber-Bosch process for ammonia synthesis. wikipedia.org Ternary transition metal nitrides, such as those containing molybdenum, cobalt, and iron, have demonstrated high activity in both ammonia synthesis and decomposition. mdpi.com Notably, cobalt molybdenum nitride (Co₃Mo₃N) has been reported to be more active than industrial iron catalysts and promoted ruthenium catalysts for ammonia synthesis mdpi.com. The synthesis of ammonia catalyzed by molybdenum nitride appears to be a structure-sensitive reaction, where larger particle sizes correlate with higher intrinsic activity mdpi.com.

Recent research has explored modulating the interaction between molybdenum nanoparticles and their support to fine-tune the catalytic properties. For instance, molybdenum nitride supported on SBA-15, a non-reducible support, showed higher dispersion and better catalytic activity in ammonia synthesis compared to when supported on a reducible oxide like TiO₂ univ-lille.fr.

The Haber-Bosch process on molybdenum nitride surfaces is often described by the Langmuir-Hinshelwood mechanism. This mechanism involves the adsorption of molecular nitrogen (N₂) onto the catalyst surface, followed by its dissociation into nitrogen atoms, which are then sequentially hydrogenated to form ammonia.

The general steps of the Langmuir-Hinshelwood mechanism for ammonia synthesis are as follows:

Adsorption of gaseous N₂ onto the catalyst surface.

Dissociation of the adsorbed N₂ molecules into adsorbed N atoms.

Adsorption of gaseous H₂ onto the catalyst surface.

Dissociation of the adsorbed H₂ molecules into adsorbed H atoms.

Stepwise hydrogenation of adsorbed N atoms with adsorbed H atoms to form NH, NH₂, and finally NH₃.

Desorption of the gaseous NH₃ product from the catalyst surface.

Table 1: Activation Barriers for Elementary Steps in Ammonia Synthesis on Mo-terminated δ-MoN(0001) via Langmuir-Hinshelwood Mechanism

An alternative to the Langmuir-Hinshelwood mechanism is the Mars-van Krevelen mechanism, where lattice nitrogen from the molybdenum nitride catalyst itself participates directly in the reaction. In this mechanism, the lattice nitrogen is hydrogenated to produce ammonia, creating a nitrogen vacancy on the catalyst surface. This vacancy is then replenished by nitrogen from the gas phase acs.org.

Studies on cobalt molybdenum nitride (Co₃Mo₃N) have provided evidence for this mechanism. acs.org Isotopic exchange studies have demonstrated that the lattice nitrogen in Co₃Mo₃N is exchangeable at elevated temperatures. acs.org It has been proposed that nitrogen vacancies on the surface of these materials can adsorb and activate N₂, facilitating the synthesis of ammonia. acs.orgmdpi.com Molybdenum-based metal nitrides, including Co₃Mo₃N, Fe₃Mo₃N, and Ni₃Mo₃N, are considered model catalysts for studying this lattice nitrogen-mediated ammonia production acs.orgnih.gov. The reactivity of these catalysts for ammonia synthesis follows the order Ni₃Mo₃N > Co₃Mo₃N > Fe₃Mo₃N > Mo₂N acs.org.

Ammonia Decomposition over Molybdenum Nitrides

Molybdenum nitride also serves as an effective catalyst for the decomposition of ammonia, a reaction that is crucial for the production of COₓ-free hydrogen for applications such as fuel cells. High surface area molybdenum nitride, prepared by the temperature-programmed nitridation of α-MoO₃, has shown high catalytic activity for ammonia decomposition. mdpi.com The catalytic activity is dependent on the degree of nitridation, with higher degrees of nitridation leading to better performance. mdpi.com

The apparent activation energies for ammonia decomposition over molybdenum nitride catalysts have been calculated to be in the range of 28.4 to 29.4 kcal/mol mdpi.com. While these values are slightly higher than those for molybdenum carbide and supported Ru catalysts, the potential of high surface area molybdenum nitrides as catalysts for hydrogen production via ammonia decomposition is significant mdpi.com. The addition of promoters like Co, Ni, and Fe to molybdenum nitride can enhance its activity for ammonia decomposition by facilitating the recombinative desorption of nitrogen atoms rsc.org.

Hydroprocessing Reactions with Molybdenum Nitride

Molybdenum nitrides have demonstrated exceptional performance as catalysts in hydroprocessing reactions, which are essential in the petroleum refining industry for removing heteroatoms like sulfur, nitrogen, and oxygen from crude oil fractions. These materials have shown superiority over commercial sulfided Co-Mo hydrotreatment catalysts, exhibiting higher activities and better C-N bond hydrogenolysis selectivities in pyridine hydrodenitrogenation (HDN). fit.edu

Molybdenum nitride has also been found to be an effective catalyst for the hydrodeoxygenation (HDO) of various compounds. wikipedia.org Furthermore, it has been shown to be active for the hydrodesulfurization (HDS) of compounds like benzothiophene. researchgate.net Supported molybdenum nitride catalysts have been reported to be significantly more active than sulfided catalysts in the HDN of carbazole. acs.org The catalytic activity in these reactions appears to be structure-sensitive, with some correlation observed between activity and particle boundary length fit.edu.

Table 2: Comparison of Catalytic Activity for Ammonia Decomposition

Hydrodenitrogenation (HDN) with Molybdenum Nitride Catalysts

Hydrodenitrogenation (HDN) is a critical refinery process for removing organonitrogen compounds from petroleum feedstocks. These nitrogen-containing compounds can poison downstream catalytic processes and contribute to the formation of harmful pollutants upon combustion. Molybdenum nitride has demonstrated exceptional performance as an HDN catalyst, often surpassing conventional sulfided cobalt-molybdenum (Co-Mo) or nickel-molybdenum (Ni-Mo) catalysts on a gram-for-gram basis. fit.edu

Research has shown that molybdenum nitride catalysts are highly active for the HDN of various nitrogen-containing model compounds, such as pyridine and indole. fit.eduillinois.edu The catalytic activity of MoN in HDN is influenced by its structure and chemical composition, although the structure appears to have a more significant effect on activity than the composition. illinois.eduplu.mx In the HDN of indole, for instance, different phases of molybdenum nitride (Mo₂N) have been investigated, revealing that while the difference in activity between phases is modest, the selectivity is more significantly impacted by the composition. illinois.eduplu.mx

The reaction over MoN catalysts typically proceeds through a network of hydrogenation and C-N bond cleavage steps. For indole, major products include alkanes, benzene, toluene, ethylbenzene, aniline, methylaniline, and ethylaniline. illinois.edu Studies have suggested the existence of at least two types of HDN sites on the surface of molybdenum nitride catalysts: sites with modest activity located on the particles themselves and high-activity sites at the grain boundaries. fit.edu

Table 1: Product Distribution in the Hydrodenitrogenation of Indole over Molybdenum Nitride Catalysts

Product CompoundTypical Selectivity Range (%)
AlkanesVariable
BenzeneVariable
TolueneVariable
EthylbenzeneVariable
AnilineVariable
Methylaniline< 2
Ethylaniline< 2

Note: The selectivity of major hydrocarbon and arylamine products can vary significantly depending on reaction conditions and the specific phase of the molybdenum nitride catalyst used. illinois.edu

Hydrodesulfurization (HDS) with Molybdenum Nitride Catalysts

Hydrodesulfurization (HDS) is another vital hydrotreating process in the petroleum refining industry, aimed at removing sulfur from various fuel streams. Sulfur compounds in fuels lead to the emission of sulfur oxides (SOx) upon combustion, which are major contributors to acid rain. Molybdenum-based catalysts, particularly cobalt-molybdenum (CoMo) and nickel-molybdenum (NiMo) sulfides, are the industry standard for HDS. imoa.info However, molybdenum nitride has also been investigated as a potent HDS catalyst.

High-surface-area molybdenum nitride (Mo₂N) has been synthesized and tested for its activity in the desulfurization of thiophene, a model sulfur-containing compound. osti.gov Research indicates that Mo₂N catalysts can effectively catalyze the HDS of dibenzothiophene, showing high activity for the selective cleavage of the C-S bond to produce biphenyl. researchgate.net The initial products of thiophene desulfurization over Mo₂N at low conversion include butane, butadiene, and butenes, along with small amounts of tetrahydrothiophene. osti.gov

The catalytic activity of molybdenum nitride in HDS is linked to its structural and surface properties. The formation of the active phase and the maintenance of its structure under reaction conditions are crucial for sustained catalytic performance. Studies have shown that even after sulfidation, the bulk face-centered-cubic structure of Mo₂N can be retained. osti.gov

CO Hydrogenation and Water-Gas Shift Reaction (WGSR) over Molybdenum Nitrides

Molybdenum nitride catalysts have shown activity in the hydrogenation of carbon monoxide (CO) and the reverse water-gas shift (RWGS) reaction, which are important processes for the production of synthetic fuels and chemicals. nih.govfrontiersin.org In the context of CO₂ hydrogenation, molybdenum nitride supported on titania has been evaluated. nih.govfrontiersin.org

The primary products of CO₂ hydrogenation over supported MoN catalysts are typically CO, methane, and methanol (B129727). nih.govfrontiersin.org The selectivity towards these products is influenced by the support material. For instance, titania-supported MoN tends to favor the production of CO, while zirconia-supported catalysts show higher selectivity towards methane and methanol. frontiersin.org Research has indicated that γ-Mo₂N is active and highly selective for the RWGS reaction, converting CO₂ to CO with selectivities exceeding 98%. nih.govfrontiersin.org While molybdenum carbides generally show higher activity in CO₂ hydrogenation, molybdenum nitrides demonstrate the ability to activate CO₂. frontiersin.org

NO Dissociation and Hydrazine Decomposition Catalysis by Molybdenum Nitrides

Molybdenum nitrides have been identified as active catalysts for the direct decomposition of nitric oxide (NO), a significant environmental pollutant. researchgate.nethkbu.edu.hkmdpi.com The γ-Mo₂N phase, in particular, has demonstrated high activity for NO decomposition, achieving nearly 100% NO conversion and 95% N₂ selectivity at 450°C. researchgate.net During the reaction, the molybdenum nitride can become oxidized to form molybdenum oxynitride (Mo₂OₓNᵧ), which remains catalytically active. researchgate.nethkbu.edu.hk This oxidized form can be reduced back to γ-Mo₂N with hydrogen, allowing for a repeatable oxidation/reduction cycle. researchgate.nethkbu.edu.hk This characteristic, combined with its high oxygen capacity, makes γ-Mo₂N a promising material for applications such as automobile exhaust purification. researchgate.nethkbu.edu.hk

In addition to NO decomposition, molybdenum nitrides are also effective catalysts for the decomposition of hydrazine. mdpi.com

Sour Methanation of Syngas Using Molybdenum Nitride Catalysts

Molybdenum nitride catalysts have also been explored for the sour methanation of syngas (a mixture of CO and H₂), particularly a rhombohedral MoS₂ structure of molybdenum nitride. Preliminary results have shown that this catalyst can achieve over 80% conversion for both H₂ and CO at 723 K in the presence of H₂S. researchgate.net However, the stability of the catalyst under these conditions has been a challenge, with a significant drop in conversion observed after a relatively short reaction time. researchgate.net

Carbon-Free Hydrogen Production using Molybdenum Nitrides

Molybdenum nitride-based materials are promising catalysts for the production of carbon-free hydrogen through the decomposition of ammonia (NH₃). mdpi.comrsc.orgelsevierpure.com This process is of significant interest for fuel cell applications, as it provides a means of generating high-purity hydrogen. High-surface-area molybdenum nitride has shown superior catalytic activity for ammonia decomposition compared to unmodified α-MoO₃, an effect attributed to its high surface area. mdpi.comresearchgate.net

Table 2: Effect of Promoters on Molybdenum Nitride for Ammonia Decomposition

CatalystPromoterKey Finding
Co₃Mo₃NCobaltMore active than Mo₂N; facilitates N atom desorption. rsc.orgelsevierpure.com
Ni₃Mo₃NNickelMore active than Mo₂N; facilitates N atom desorption. rsc.orgelsevierpure.com
Fe₃Mo₃NIronMore active than Mo₂N; facilitates N atom desorption. rsc.orgelsevierpure.com

Electrocatalysis with Molybdenum Nitride

Molybdenum nitride has garnered significant attention as an electrocatalyst for key energy conversion reactions, including the hydrogen evolution reaction (HER) and the oxygen reduction reaction (ORR). Its platinum-like electronic properties make it a promising, low-cost alternative to precious metal catalysts. rsc.org

For the hydrogen evolution reaction (HER), molybdenum nitride nanoparticles have demonstrated excellent performance, particularly in alkaline and acidic electrolytes. rsc.orgrsc.orgresearchgate.net Mo₂N nanocatalysts have shown the ability to produce hydrogen with low overpotentials and exhibit good stability. rsc.orgrsc.orgresearchgate.net The catalytic activity of MoN for HER is influenced by its surface composition and structure. rsc.orgacs.org To enhance its performance, MoN is often supported on conductive materials or combined with other materials to create synergistic effects. acs.org For instance, Mo₂N supported on CeO₂ grown on nickel foam has shown HER efficiency greater than that of commercial Pt/C catalysts. acs.org

In the realm of the oxygen reduction reaction (ORR), which is crucial for fuel cells and metal-air batteries, various phases of molybdenum nitride have been investigated. nih.govacs.org Monometallic hexagonal molybdenum nitrides (δ-MoN, Mo₅N₆) exhibit improved ORR activity compared to the rock salt type (γ-Mo₂N). nih.govacs.org Further enhancements in activity have been achieved with bimetallic nitrides like Co₀.₆Mo₁.₄N₂. nih.govacs.org This bimetallic catalyst shows good stability in acidic environments and appears to proceed via a four-electron reduction mechanism at lower potentials. nih.govacs.org The incorporation of oxygen into the molybdenum nitride structure, forming an oxynitride, also plays a significant role in its ORR activity. acs.org Additionally, platinum nanoparticles supported on porous molybdenum nitride microrods have demonstrated high ORR mass and specific activities, attributed to strong electronic metal-support interactions. nih.govacs.org

Table 3: Performance of Molybdenum Nitride-Based Electrocatalysts

ReactionCatalyst SystemKey Performance Metric
Hydrogen Evolution Reaction (HER)Mo₂N/CeO₂@Nickel FoamHigher efficiency than Pt/C. acs.org
Oxygen Reduction Reaction (ORR)Co₀.₆Mo₁.₄N₂Onset potential of 0.713 V vs. RHE. nih.govacs.org
Oxygen Reduction Reaction (ORR)Pt/Mo₂N MicrorodsHigher mass and specific activities than commercial Pt/C. nih.govacs.org

Future Research Directions for Molybdenum Nitride

Development of Novel Molybdenum Nitride Synthesis Routes

The synthesis of molybdenum nitride with controlled phase, morphology, and composition is crucial for optimizing its properties for specific applications. Future research is centered on developing innovative synthesis methods that offer greater control over these parameters, often at lower temperatures and with enhanced scalability.

A promising approach involves the use of metal cluster compounds as precursors. For instance, the thermal reaction of (TBA)2Mo6Br14 (TBA = tetrabutylammonium) under ammonia (B1221849) has been shown to produce different molybdenum nitride compositions, such as Mo2N and Mo5N6, at relatively low temperatures. nih.govosti.gov This method highlights the importance of the precursor in stabilizing specific stoichiometries. Another innovative route is the nitridation of molybdenum disulfide (MoS2). This can be achieved by treating MoS2 with ammonia at elevated temperatures, a method that opens a new pathway for synthesizing MoN from a readily available layered precursor. acs.org

Self-combustion synthesis represents a facile and rapid method for producing novel ternary molybdenum nitrides. By mixing NaNH2, MoCl4, and other transition metal chlorides (e.g., MnCl2, FeCl2, CoCl2) at room temperature, a highly exothermic metathesis reaction is initiated, leading to the formation of ternary nitrides. bohrium.com This technique is particularly interesting for creating metastable phases with unique properties.

Plasma-based techniques, such as plasma immersion ion implantation and plasma focus deposition, offer another avenue for synthesizing molybdenum nitride coatings and thin films. researchgate.netmdpi.com These methods allow for the formation of various Mo-N phases, including γ-Mo2N, by controlling the plasma conditions. For two-dimensional applications, the ammonolysis of 2D molybdenum dioxide (MoO2) provides a scalable strategy for producing ultrathin MoN nanosheets. gla.ac.uk

Future research will likely focus on refining these novel synthesis routes to achieve even greater control over the material's properties. Low-temperature synthesis methods, in particular, are highly sought after to reduce energy consumption and preserve nanoscale morphologies. mdpi.com The development of advanced synthesis techniques for multifunctional coatings is also a key area of interest, aiming to create materials with tailored mechanical, electrical, and catalytic properties. materialsvirtuallab.org

Table 1: Comparison of Novel Synthesis Routes for Molybdenum Nitride
Synthesis RoutePrecursor(s)Key AdvantagesResulting MoN PhasesReference
Metal Cluster Precursor(TBA)2Mo6Br14Low temperature, phase controlMo2N, Mo5N6 nih.govosti.gov
Nitridation of MoS2MoS2Utilizes layered precursorMoN acs.org
Self-Combustion SynthesisNaNH2, MoCl4, MClxRapid, facile, forms ternary nitridesTernary Mo-M-N bohrium.com
Plasma-Based MethodsMolybdenum target, N2 gasForms coatings and thin filmsγ-Mo2N researchgate.netmdpi.com
Ammonolysis of 2D MoO22D MoO2Scalable synthesis of 2D MoNMoN gla.ac.uk

In-depth Understanding of Molybdenum Nitride Structure-Function Relationships

A deep understanding of the relationship between the structure of molybdenum nitride and its functional properties is paramount for the rational design of advanced materials. Future research will focus on elucidating how factors such as crystal phase, defects, and morphology influence catalytic and electronic behavior.

The catalytic activity of molybdenum nitride is highly dependent on its crystal structure. For instance, in the oxygen reduction reaction (ORR), MoN/C has been shown to exhibit higher catalytic activity than Mo2N/C, a difference attributed to the more suitable geometric structure of MoN for oxygen adsorption. osti.govresearchgate.net Similarly, for the hydrogen evolution reaction (HER), the β-Mo2N phase has been identified as having the highest activity among various molybdenum nitride phases. mdpi.com The γ-Mo2N phase is noted for its high catalytic activity in various reactions due to its nitrogen vacancy-rich surface. aps.org

Defects, such as nitrogen vacancies, play a crucial role in the electrocatalytic performance of molybdenum-based materials. mdpi.com These vacancies can act as active sites and modify the electronic structure of the material, thereby enhancing its catalytic activity. The degree of nitridation has been shown to directly impact the catalytic activity for ammonia decomposition, with higher degrees of nitridation leading to better performance. researchgate.net

The morphology of molybdenum nitride also plays a significant role. For example, atomically-thin MoN nanosheets expose a high density of active surface sites, with surface Mo atoms acting as the active centers for proton transformation into hydrogen. mdpi.com The electronic structure, particularly the d-band characteristics, is a key determinant of catalytic performance. mdpi.com Understanding and controlling these structural and electronic properties at the atomic level will be a major focus of future research to design more efficient and selective catalysts.

Advancements in Molybdenum Nitride Heterostructure Design

The design of heterostructures, where molybdenum nitride is combined with other materials, offers a powerful strategy to enhance its performance through synergistic effects. Future research in this area will focus on the rational design and synthesis of novel heterostructures with tailored interfacial properties.

One promising approach is the creation of in-plane heterostructures, such as MoN/Mo2N nanosheets. These structures facilitate interfacial electron redistribution, which can optimize the adsorption energies of reactants and intermediates, leading to enhanced catalytic activity for reactions like the alkaline hydrogen evolution reaction. acs.org Another example is the formation of lateral and vertical MoN–MoS2 heterostructures through the controlled conversion of MoS2. nih.gov These atomically bonded interfaces have potential applications in electronics, serving as efficient contacts for MoS2-based devices.

Heterostructures combining molybdenum nitride with metals or other metal compounds have also shown great promise. For instance, a heterostructured catalyst composed of an FeCo alloy and Mo0.82N has demonstrated high efficiency for the electroreduction of nitrate (B79036) to ammonia. osti.gov Similarly, introducing iridium species onto a Ni/Mo5N6 heterostructure has resulted in a highly active bifunctional electrocatalyst for water electrolysis. bohrium.com The synergistic advantages of these heterostructures arise from a combination of high conductivity, abundant active sites, and strong electronic interactions at the interface.

Future advancements in this area will rely on the development of precise synthesis techniques to control the interface at the atomic level. Understanding the charge transfer dynamics and the nature of the active sites at the heterointerface will be crucial for designing next-generation catalysts and electronic devices based on molybdenum nitride.

Exploration of Molybdenum Nitride in Emerging Catalytic Reactions

While molybdenum nitride is well-established in certain catalytic applications like ammonia synthesis and hydrotreating reactions, its potential in a range of emerging catalytic fields is an exciting area for future exploration. researchgate.net

One such area is the electrochemical nitrogen reduction reaction (NRR) for ammonia synthesis under ambient conditions. Molybdenum-based catalysts are being investigated as alternatives to the energy-intensive Haber-Bosch process. bohrium.comresearchgate.net However, challenges remain in terms of catalyst stability and selectivity against the competing hydrogen evolution reaction. Careful experimental design is necessary to distinguish between genuine catalytic activity and catalyst decomposition. fit.edu

The catalytic reduction of carbon dioxide (CO2) is another critical area where molybdenum nitride shows promise. The γ-Mo2N phase has been identified as a good candidate for the reverse water gas shift (RWGS) reaction, which converts CO2 to CO, a valuable chemical feedstock. nih.gov Supported molybdenum nitride catalysts are also being explored for the hydrogenation of CO2 to produce methanol (B129727) and other valuable chemicals. osti.govaps.org Bimetallic molybdenum nitrides, such as Co3Mo3N, have shown enhanced activity and stability for the dry reforming of methane (B114726) with CO2. gla.ac.uk

The application of molybdenum nitride in organic synthesis is also a growing field of interest. For example, β-Mo2N has been shown to be an effective catalyst for the gas-phase hydrogenation of p-chloronitrobenzene to p-chloroaniline, demonstrating its potential for selective reductions in fine chemical synthesis. mdpi.com Furthermore, molybdenum nitride's catalytic properties could be harnessed for the conversion of biomass into valuable chemicals and fuels, an area that is crucial for the transition to a sustainable chemical industry. acs.org

Computational Design and Prediction of Novel Molybdenum Nitride Phases

Computational methods, particularly density functional theory (DFT), are becoming indispensable tools for the design and prediction of new molybdenum nitride phases with desired properties. These theoretical approaches allow for the screening of potential new materials and provide insights into their stability, electronic structure, and catalytic activity before they are synthesized in the laboratory.

DFT calculations can be used to predict the crystal structure of novel ternary and quaternary molybdenum nitrides. gla.ac.uk By calculating the formation energies of different crystal structures, it is possible to identify the most stable phases. This is crucial for guiding synthetic efforts towards new materials. For example, computational studies have been used to predict the stability and properties of Mo2ZrB2 and Mo2HfB2. mdpi.com

Furthermore, computational models can elucidate the relationship between the electronic structure of molybdenum nitride and its catalytic performance. By calculating the adsorption energies of reactants and intermediates on different crystal facets and defect sites, researchers can identify the most active sites for a given reaction. This knowledge can then be used to design catalysts with enhanced activity and selectivity. acs.org For instance, DFT has been used to understand the superior performance of the β-Mo2N phase for the hydrogen evolution reaction. osti.gov

The integration of machine learning with first-principles calculations is an emerging trend that promises to accelerate the discovery of new materials. Machine learning models can be trained on large datasets of calculated material properties to predict the performance of new, unstudied materials with high accuracy and speed. osti.govaps.orgresearchgate.net This data-driven approach will be instrumental in screening vast compositional and structural spaces to identify promising new molybdenum nitride phases for a wide range of applications.

Q & A

Q. What are the common synthesis methods for molybdenum nitride (MoN), and how do they influence material properties?

Molybdenum nitride is typically synthesized via ammonia reduction of molybdenum precursors (e.g., MoO₃) under controlled temperature and gas flow rates . The reaction parameters (e.g., temperature ramping rate, NH₃ concentration) critically affect crystallinity, phase purity, and surface area. For example, slower heating rates (2–5°C/min) yield phase-pure γ-Mo₂N, while rapid heating may result in mixed phases . Alternative methods include direct nitridation of metallic Mo under nitrogen-rich atmospheres, which requires high temperatures (>800°C) and inert substrates (e.g., Mo crucibles) to avoid contamination . Material characterization via XRD and SEM is essential to verify phase composition and nanostructure .

Q. How do researchers characterize the catalytic activity of MoN in hydrogenation reactions?

MoN’s catalytic performance is evaluated using fixed-bed flow reactors with model reactions (e.g., hydrodesulfurization or ammonia decomposition). Key metrics include turnover frequency (TOF), activation energy, and selectivity, which are measured via gas chromatography (GC) or mass spectrometry (MS) . Surface-sensitive techniques like XPS and TEM are used to correlate activity with surface nitride species (e.g., Mo-N coordination) and defects . Baseline experiments with inert supports (e.g., Al₂O₃) help isolate MoN’s intrinsic catalytic contributions .

Q. What are the primary challenges in stabilizing MoN under reactive environments?

MoN is prone to oxidation and sulfur poisoning under ambient or harsh conditions. Researchers mitigate this by encapsulating MoN in carbon matrices or doping with transition metals (e.g., Co, Ni) to enhance stability . Thermogravimetric analysis (TGA) under O₂ or H₂S exposure quantifies degradation thresholds, while in-situ XRD tracks phase transitions during reactivity tests .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) complement experimental research on MoN’s electronic structure?

Density functional theory (DFT) calculations model MoN’s band structure, surface adsorption energetics, and reaction pathways. For example, studies on MoN-CO interactions reveal that terminal nitrido ligands facilitate CO activation via electron transfer, which aligns with experimental observations of isocyanate formation . Computational workflows often integrate VASP or Gaussian software to predict catalytic sites and optimize synthesis conditions .

Q. What methodologies resolve contradictions in reported catalytic performance data for MoN?

Discrepancies in activity metrics (e.g., TOF variations >10×) often arise from differences in surface stoichiometry or pretreatment protocols. Researchers address this by:

  • Standardizing pretreatment steps (e.g., H₂ reduction at 400°C for 2 hours) .
  • Performing controlled poisoning experiments to quantify active site density .
  • Cross-validating data with multiple characterization tools (e.g., EXAFS for local structure) .

Q. How can novel synthesis routes (e.g., MOF-derived MoN) improve catalytic efficiency?

Annealing molybdenum-based metal-organic frameworks (MOFs) under NH₃ generates nanostructured MoN with high porosity and uniform particle sizes (~20 nm) . This method enhances mass transport in catalysis and reduces sintering compared to traditional solid-state synthesis. SEM and BET surface area analysis confirm the retention of MOF-derived architectures .

Q. What design principles govern the development of MoN-based bimetallic systems?

Bimetallic nitrides (e.g., Mo-Co-N) are engineered to optimize electronic and geometric effects. Synchrotron-based XANES identifies charge redistribution between metals, while temperature-programmed reduction (TPR) profiles reveal synergistic effects in H₂ activation . Phase diagrams and CALPHAD modeling guide alloy composition selection to avoid deleterious intermetallic phases .

Q. How do researchers investigate mechanistic pathways for N₂ activation on MoN surfaces?

Isotope labeling (¹⁵N₂) and operando IR spectroscopy track nitrogen dissociation and hydrogenation steps. For example, ¹⁵N₂ pulse experiments coupled with MS detect NH₃ formation rates, while DFT-derived microkinetic models validate proposed mechanisms .

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